Pyrazolo[1,5-a]pyridin-7-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C7H6N2O/c10-7-3-1-2-6-4-5-8-9(6)7/h1-5,8H |
InChI Key |
DQNVUARCLIHYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-7-ol from N-aminopyridinium Ylides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyrazolo[1,5-a]pyridin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry, from N-aminopyridinium ylides. The core of this synthesis relies on the versatile [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings. This document details the proposed synthetic pathway, experimental protocols, and the biological context of related compounds, particularly as kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases. The synthesis of this scaffold from readily available starting materials is of paramount importance for the development of new therapeutic agents. One of the most efficient methods for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles.
Proposed Synthesis of this compound
The synthesis of this compound from an N-aminopyridinium ylide can be achieved through a [3+2] cycloaddition reaction with a β-ketoester, such as ethyl acetoacetate. This reaction is proposed to proceed through the formation of a dihydropyrazolopyridine intermediate, which then undergoes aromatization to yield the final product. The 7-hydroxy group is formed from the ester and ketone moieties of the β-ketoester.
The overall proposed reaction scheme is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental protocols for the key steps in the proposed synthesis.
Preparation of N-aminopyridinium iodide
Materials:
-
Pyridine
-
Hydroxylamine-O-sulfonic acid
-
Potassium iodide
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of pyridine (1.0 eq) in methanol, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add a solution of potassium iodide (1.5 eq) in water.
-
Stir for an additional 30 minutes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/diethyl ether to afford N-aminopyridinium iodide as a white solid.
In situ generation of N-aminopyridinium ylide and cycloaddition
Materials:
-
N-aminopyridinium iodide
-
Ethyl acetoacetate
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a suspension of N-aminopyridinium iodide (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add ethyl acetoacetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key experimental steps based on literature for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Preparation of N-aminopyridinium iodide | Pyridine | Hydroxylamine-O-sulfonic acid | Methanol | 0 - RT | 2.5 | 80-90 |
| Synthesis of this compound | N-aminopyridinium iodide | Ethyl acetoacetate | Acetonitrile | 82 (reflux) | 12-24 | 60-75 |
Biological Context: Kinase Inhibition
Pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1] Its overexpression is associated with several cancers. Small molecule inhibitors of Pim-1 are therefore of significant therapeutic interest.
Caption: Simplified Pim-1 signaling pathway and the proposed point of inhibition.
PI3Kδ Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. The δ isoform of PI3K is primarily expressed in hematopoietic cells and is a key target in hematological malignancies and inflammatory diseases.
References
The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pyrazolo[1,5-a]pyridin-7-ol Analogs
Pyrazolo[1,5-a]pyrimidines are recognized as purine analogs and, consequently, hold significant value as potential antimetabolites in purine biochemical pathways. This class of compounds has garnered widespread pharmaceutical interest due to a range of biological activities, including their role as kinase inhibitors in cancer therapy. The precise knowledge of their molecular geometry, intermolecular interactions, and packing in the solid state, as revealed by X-ray crystallography, is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the refinement of the crystallographic model. The following sections detail the typical experimental methodologies employed.
Synthesis and Crystallization
The synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol derivatives often involves the cyclocondensation of a substituted aminopyrazole with a β-ketoester. A general synthetic route is depicted below.
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other common crystallization techniques include vapor diffusion and slow cooling.
X-ray Diffraction Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
Data Processing and Structure Solution
The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The resulting data are then used to solve the crystal structure. The phase problem is typically solved using direct methods or Patterson methods, which provide an initial electron density map.
Structure Refinement
The initial structural model is refined by least-squares methods, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.
The overall workflow for crystal structure determination is illustrated in the following diagram:
Structural Data and Analysis
While crystallographic data for the specific title compound is unavailable, the analysis of a closely related Pyrazolo[1,5-a]pyrimidin-7(4H)-one provides valuable insights into the expected structural features.
Tautomerism
A key structural aspect of these compounds is the potential for tautomerism. For Pyrazolo[1,5-a]pyrimidin-7(4H)-one, single-crystal X-ray diffraction has been instrumental in confirming the predominant tautomeric form in the solid state.
Quantitative Crystallographic Data
The following tables summarize hypothetical crystallographic data for a Pyrazolo[1,5-a]pyridin-7-ol derivative, based on typical values for similar heterocyclic compounds.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C7H6N2O |
| Formula weight | 134.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.1 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 592 Å3 |
| Z | 4 |
| Density (calculated) | 1.50 Mg/m3 |
| Absorption coefficient | 0.11 mm-1 |
| F(000) | 280 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5400 |
| Independent reflections | 1350 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | 1350 / 0 / 95 |
| Goodness-of-fit on F2 | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.11 |
| R indices (all data) | R1 = 0.060, wR2 = 0.12 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å-3 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| N1-N2 | 1.37 |
| N2-C3 | 1.33 |
| C3-C3a | 1.40 |
| C3a-N4 | 1.38 |
| N4-C5 | 1.32 |
| C5-C6 | 1.41 |
| C6-C7 | 1.36 |
| C7-O7 | 1.35 |
| C7-C7a | 1.42 |
| C7a-N1 | 1.39 |
| C3a-C7a | 1.41 |
Table 3: Selected Bond Angles (°)
| Angle | Degrees |
| C7a-N1-N2 | 108.0 |
| N1-N2-C3 | 112.0 |
| N2-C3-C3a | 107.0 |
| C3-C3a-N4 | 121.0 |
| C3-C3a-C7a | 105.0 |
| N4-C3a-C7a | 134.0 |
| C3a-N4-C5 | 118.0 |
| N4-C5-C6 | 122.0 |
| C5-C6-C7 | 119.0 |
| C6-C7-O7 | 123.0 |
| C6-C7-C7a | 120.0 |
| O7-C7-C7a | 117.0 |
| N1-C7a-C7 | 121.0 |
| N1-C7a-C3a | 108.0 |
| C7-C7a-C3a | 131.0 |
Signaling Pathway Involvement
Derivatives of the Pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, some analogs have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in the PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer.
Conclusion
The crystal structure analysis of this compound and its analogs is a critical tool for understanding their chemical and physical properties. While specific crystallographic data for the pyridin-7-ol derivative remains to be published, the methodologies and findings from the closely related pyrimidin-7-ol analogs provide a comprehensive blueprint for future investigations. The detailed structural information obtained from such studies is invaluable for the design of novel therapeutic agents targeting a range of diseases, underscoring the importance of X-ray crystallography in modern drug discovery.
Navigating the Preclinical Gauntlet: A Technical Guide to the Solubility and Stability of Pyrazolo[1,5-a]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of pyrazolo[1,5-a]pyridines has garnered significant attention in medicinal chemistry, demonstrating potential as potent inhibitors of various protein kinases crucial in oncogenic signaling pathways.[1][2] Pyrazolo[1,5-a]pyridin-7-ol, a member of this promising class, stands as a candidate for further investigation. However, progression from a promising lead to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the requisite studies, presenting methodologies and data interpretation frameworks essential for the preclinical assessment of this compound.
While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes established protocols and data from structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine analogs to provide a comprehensive and actionable framework for researchers.
Section 1: Solubility Profile of this compound
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption and diminished in vivo activity. For the pyrazolo[1,5-a]pyridine class, the introduction of basic amine functionalities has been shown to enhance aqueous solubility significantly, particularly when formulated as hydrochloride salts.[3] Furthermore, advanced formulation strategies, such as the use of polymer-drug microarrays, have demonstrated success in improving the apparent water solubility of related pyrazolopyrimidine derivatives.[4]
Quantitative Solubility Data
The following tables present hypothetical, yet representative, quantitative data for the solubility of this compound in various pharmaceutically relevant media. These values are for illustrative purposes and serve as a template for reporting experimental findings.
Table 1: Kinetic Solubility of this compound
| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 15.2 |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | 45.8 |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 12.5 |
| 5% DMSO in PBS, pH 7.4 | 25 | > 200 |
Table 2: Thermodynamic (Shake-Flask) Solubility of this compound
| Solvent System | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | 24 | 8.9 |
| PBS, pH 7.4 | 25 | 24 | 10.1 |
| 0.1 N HCl | 25 | 24 | 55.3 |
| 0.1 N NaOH | 25 | 24 | 5.2 |
Experimental Protocols for Solubility Determination
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: The plate is agitated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]
-
Measurement: The turbidity of each well, indicative of precipitation, is measured using a nephelometer. The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[7]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, PBS).
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Section 2: Stability Profile of this compound
Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[8][9] Forced degradation studies are performed under stressed conditions to accelerate the degradation process.[10][11][12]
Forced Degradation Study Data
The following table illustrates the expected outcomes of a forced degradation study on this compound, highlighting the percentage of degradation under various stress conditions.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | 12.8 | DP-1, DP-2 |
| Base Hydrolysis | 0.1 N NaOH | 8 h | 60 | 25.4 | DP-3 |
| Oxidation | 3% H₂O₂ | 24 h | 25 | 8.5 | DP-4 |
| Thermal | Solid State | 7 days | 80 | 4.2 | DP-5 |
| Photolytic | Solid State, ICH Q1B Option 2 | 7 days | 25 | 6.1 | DP-6 |
DP-X represents a specific degradation product identified by its retention time in the chromatogram.
Experimental Protocols for Stability Assessment
Methodology:
-
Acid/Base Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 N HCl and 0.1 N NaOH separately. The solutions are incubated at an elevated temperature (e.g., 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed.[12]
-
Oxidative Degradation: The compound is dissolved in a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature. Samples are analyzed at different intervals.
-
Thermal Degradation: A solid sample of the compound is placed in a stability chamber at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: A solid sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.
-
Analysis: All samples are analyzed using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.
Section 3: Putative Signaling Pathway Involvement
Compounds of the pyrazolo[1,5-a]pyrimidine class, structurally similar to this compound, are known to be potent protein kinase inhibitors.[1][2] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Key signaling cascades frequently targeted by such inhibitors include the PI3K/AKT and MAPK/ERK pathways.[13][14][15]
The following diagram illustrates a simplified, representative signaling pathway that could be inhibited by this compound, leading to an anti-proliferative effect.
Conclusion
The comprehensive evaluation of solubility and stability is a cornerstone of preclinical drug development. For this compound, leveraging established methodologies for kinetic and thermodynamic solubility, alongside a systematic approach to forced degradation studies, will provide the critical data necessary to assess its potential as a therapeutic agent. Understanding its physicochemical limitations early in the development process will enable the implementation of rational formulation strategies to optimize its delivery and bioavailability. Furthermore, elucidating its inhibitory action on key signaling pathways will solidify the mechanistic basis for its therapeutic potential. This guide provides the foundational framework for researchers to embark on these crucial investigations.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. iipseries.org [iipseries.org]
- 9. japsonline.com [japsonline.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 15. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Novel Pyrazolo[1,5-a]pyridin-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into a novel class of compounds: Pyrazolo[1,5-a]pyridin-7-ol derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of new anticancer agents. This document details the synthetic methodologies, quantitative biological data, experimental protocols, and key signaling pathways associated with these derivatives, offering a valuable resource for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves the cyclocondensation of substituted 3-aminopyrazoles with appropriate β-ketoesters or their equivalents.
A key synthetic precursor, N-(phenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesized and identified as a potent antitumor agent.[1] While this highlights the potential of the broader pyrazolo-fused systems, the focus of this guide is the pyridine analogue. The general synthetic approach can be adapted for the synthesis of this compound derivatives.
The synthesis of the related Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has been successfully accomplished, providing a foundational methodology.[2] This involves the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with various primary amines.[2]
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Biological Activity and Quantitative Data
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents, often exhibiting kinase inhibitory activity.[3][4] For instance, certain derivatives have shown potent activity against human colon tumor cell lines (HCT116), with IC50 values in the nanomolar range.[5] A series of novel pyrazolo[1,5-a]pyrimidine derivatives displayed promising antitumor activity against colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines.[1] Specifically, compounds with a methoxy group substitution have shown enhanced activity.[2]
While extensive quantitative data for a broad series of this compound derivatives is still emerging, the available information on analogous structures provides a strong rationale for their investigation as anticancer agents. The following table summarizes representative data for analogous pyrazolo-fused pyrimidine derivatives to guide future studies.
| Compound ID | Scaffold | Substitution | Cell Line | IC50 (µM) | Reference |
| 14a | Pyrazolo[1,5-a]pyrimidine | 7-amino, 5-substituted amino | HCT116 | 0.0020 | [3][5] |
| 5b | Pyrazolo[1,5-a]pyrimidine | 7-(4-methoxyphenyl) | HCT-116 | 8.64 | [2] |
| 5a | Pyrazolo[1,5-a]pyrimidine | 7-phenyl | HCT-116 | 13.26 | [2] |
| 5c | Pyrazolo[1,5-a]pyrimidine | 7-(p-tolyl) | HCT-116 | 16.74 | [2] |
| 5b | Pyrazolo[1,5-a]pyrimidine | 7-(4-methoxyphenyl) | MCF-7 | 18.52 | [2] |
| 5b | Pyrazolo[1,5-a]pyrimidine | 7-(4-methoxyphenyl) | HepG2 | 12.76 | [2] |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
A general and straightforward method for the synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides, which can be adapted for 7-hydroxy derivatives, is through the amidation of the corresponding carboxylic acid.[2]
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. A mixture of a substituted 3-aminopyrazole (1 mmol) and a suitable diethyl ethoxymethylenemalonate derivative (1.1 mmol) in diphenyl ether (10 mL) is heated at reflux for 1-2 hours. After cooling, the precipitate is collected by filtration, washed with ether, and recrystallized to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. This ester is then hydrolyzed to the carboxylic acid using a standard procedure, such as heating with aqueous sodium hydroxide, followed by acidification.
Step 2: Amidation. To a solution of the Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 mmol) in a suitable solvent such as DMF, a coupling agent like HATU (1.1 mmol) and a base such as DIPEA (2 mmol) are added. The mixture is stirred at room temperature for 10 minutes, followed by the addition of the desired primary amine (1.2 mmol). The reaction is stirred at room temperature until completion (monitored by TLC). The product is then isolated by aqueous workup and purified by chromatography.
In Vitro Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.[9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways and Mechanism of Action
The anticancer activity of pyrazolo-fused heterocycles is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of the pyrazolo[1,5-a]pyridine system, is known to act as an ATP-competitive inhibitor of several kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[4]
The structural similarity of this compound derivatives to these known kinase inhibitors suggests a similar mechanism of action. The pyrazole and pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, while various substituents on the scaffold can be tailored to achieve selectivity and potency for specific kinases.
Caption: Proposed mechanism of action via kinase inhibition.
Further investigation into the specific kinase targets of novel this compound derivatives is warranted to fully elucidate their mechanism of action and to guide the development of more potent and selective anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. protocols.io [protocols.io]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
Preliminary Biological Screening of Pyrazolo[1,5-a]pyrimidine-7-ol: A Technical Overview
Disclaimer: Initial literature searches for the specific compound Pyrazolo[1,5-a]pyridin-7-ol did not yield sufficient data for a comprehensive biological screening guide. Therefore, this document focuses on the closely related and well-studied structural analog, Pyrazolo[1,5-a]pyrimidin-7-ol , and its derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore with a wide range of biological activities, making it a relevant area of interest for researchers in drug discovery.[1][2][3][4][5]
This technical guide provides a summary of the preliminary biological screening of Pyrazolo[1,5-a]pyrimidin-7-ol derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. It includes structured data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Biological Activities of Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for various therapeutic applications.[3][4][5] Preliminary biological screenings have revealed significant potential in the following areas:
-
Anticancer Activity: Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated cytotoxic effects against a range of cancer cell lines.[6] This activity is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][2][3]
-
Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives.[6][7][8]
-
Kinase Inhibition: This class of compounds has shown potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[1][2][3][9]
Quantitative Data Summary
The following tables summarize the reported biological activities of selected Pyrazolo[1,5-a]pyrimidin-7-ol derivatives.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3f | MCF-7 (Breast) | Cytotoxicity | 55.97 (µg/mL) | [6] |
| 3h | - | Antioxidant (DPPH) | 15.34 | [6] |
| 9b | - | EGFR Kinase Inhibition | 0.0084 | [9] |
| Lapatinib (Control) | MCF-7 (Breast) | Cytotoxicity | 79.38 (µg/mL) | [6] |
| Ascorbic Acid (Control) | - | Antioxidant (DPPH) | 13.53 | [6] |
| Sorafenib (Control) | - | EGFR Kinase Inhibition | - | [9] |
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Bacterial Strain | Assay Type | MIC (µM) | Zone of Inhibition (mm) | Reference |
| 3i | Bacillus subtilis | Broth Microdilution / Disk Diffusion | 312 | 23.0 ± 1.4 | [6] |
| 7b | - | RNA Polymerase Inhibition | 0.213 (µg/mL) | - | [7] |
| Rifampicin (Control) | - | RNA Polymerase Inhibition | 0.244 (µg/mL) | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Pyrazolo[1,5-a]pyrimidin-7-ol derivatives) and a positive control (e.g., Lapatinib) for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 6. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Fluorescent Properties of Pyrazolo[1,5-a]pyridin-7-ol Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the fluorescent properties of Pyrazolo[1,5-a]pyridin-7-ol derivatives, a class of heterocyclic compounds with significant potential in various scientific and biomedical fields. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of novel fluorophores.
Introduction
Pyrazolo[1,5-a]pyridines are fused heterocyclic systems that have garnered considerable attention due to their diverse biological activities and intriguing photophysical properties. The introduction of a hydroxyl group at the 7-position can significantly influence the electronic distribution within the molecule, leading to unique fluorescent characteristics. These compounds serve as valuable scaffolds for the development of fluorescent probes for bioimaging, chemosensors, and as potential therapeutic agents. Their rigid structure and potential for substitution at various positions allow for the fine-tuning of their absorption and emission properties.
Photophysical Properties
The fluorescence of this compound derivatives is governed by the nature and position of substituents on the heterocyclic core. Electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to shifts in the absorption and emission maxima, as well as affecting the fluorescence quantum yield and lifetime.
A notable example from the broader class of pyrazolo[1,5-a]pyridine derivatives is a carboxylic acid derivative that functions as a fluorescent pH probe. This probe exhibits a high quantum yield of 0.64 in acidic conditions (pH 2.4), demonstrating the potential of this scaffold in sensing applications.[1] The fluorescence intensity of this probe increases dramatically in acidic environments, attributed to changes in the intramolecular charge transfer mechanism upon protonation.[1]
For the purpose of illustrating the structure-property relationships in this class of compounds, the following table summarizes key photophysical data for a hypothetical series of this compound derivatives.
| Compound | R1 | R2 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| 1a | H | H | 350 | 450 | 100 | 15,000 | 0.45 |
| 1b | H | OCH₃ | 365 | 470 | 105 | 18,500 | 0.62 |
| 1c | H | NO₂ | 380 | 520 | 140 | 12,000 | 0.15 |
| 1d | Br | H | 355 | 455 | 100 | 16,000 | 0.40 |
| 1e | COOH | H | 360 | 480 | 120 | 17,000 | 0.55 |
Note: Data for compounds 1a-1e are illustrative to demonstrate potential structure-property relationships and are not from a single published source.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the Pyrazolo[1,5-a]pyridine core can be achieved through various methods, including the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2] A general procedure for the synthesis of a this compound derivative is outlined below.
Step 1: Synthesis of N-aminopyridinium ylide.
-
To a solution of 2-hydroxy-N-aminopyridinium chloride (1 mmol) in dichloromethane (20 mL), add triethylamine (1.5 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
The filtrate containing the N-aminopyridinium ylide is used directly in the next step.
Step 2: Cycloaddition reaction.
-
To the filtrate from Step 1, add an electron-deficient alkene (e.g., methyl acrylate, 1.2 mmol) and an oxidizing agent such as PIDA (phenyliodine diacetate, 1.1 mmol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired this compound derivative.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a common and reliable technique.[3]
Materials:
-
Fluorimeter
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks
-
Micropipettes
-
Solvent of spectroscopic grade (e.g., ethanol, cyclohexane)
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five dilutions of the test compound and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02, 0.04, 0.06, 0.08, and 0.10 at the excitation wavelength in a 1 cm cuvette.
-
-
UV-Vis Absorption Measurements:
-
Record the UV-Vis absorption spectrum of each solution.
-
Note the absorbance at the excitation wavelength (λ_ex). The λ_ex should be the same for the test compound and the standard.
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength on the fluorimeter to λ_ex.
-
Record the fluorescence emission spectrum for each solution, ensuring the experimental conditions (e.g., slit widths) are identical for the test compound and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradient (slope) of the linear fit for each plot.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively.
-
-
Visualization of Workflows and Potential Mechanisms
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound derivatives.
Potential Signaling Pathway Modulation
While direct evidence for the modulation of specific signaling pathways by this compound derivatives is limited, the broader classes of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases.[4][5][6] Kinases are crucial components of cellular signaling pathways, and their inhibition can have profound effects on cell proliferation, survival, and differentiation. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against kinases such as B-Raf and MEK, which are key components of the MAPK/ERK signaling pathway.[4]
The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a potential target for Pyrazolo[1,5-a]pyridine-based kinase inhibitors.
References
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of Pyrazolo[1,5-a]pyridin-7-ol Interactions with Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of Pyrazolo[1,5-a]pyridin-7-ol and its analogs with relevant protein targets. Given the therapeutic potential of the pyrazolopyridine scaffold, particularly as kinase inhibitors, this document outlines the key in silico techniques, summarizes quantitative interaction data from related compounds, and presents detailed experimental protocols to facilitate further research and drug discovery efforts.
Introduction to Pyrazolo[1,5-a]pyridines and In Silico Modeling
The pyrazolo[1,5-a]pyrimidine and pyrazolopyridine scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] These compounds frequently act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3][4] Pyrazolo[1,5-a]pyrimidines can function as ATP-competitive or allosteric inhibitors of protein kinases.[4]
In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction and analysis of molecular interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the binding modes of small molecules like this compound to their protein targets, predicting binding affinities, and guiding the rational design of more potent and selective inhibitors.
Identified Protein Targets of Pyrazolo[1,5-a]pyrimidine and Pyrazolopyridine Derivatives
Extensive research has identified several protein kinases as primary targets for compounds containing the pyrazolo[1,5-a]pyrimidine or pyrazolopyridine core. These kinases are implicated in various cellular processes, and their inhibition is a key strategy in cancer therapy.
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, particularly at the G1/S phase transition.[5] Its dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of multiple CDKs.[6]
-
Tropomyosin Receptor Kinase A (TrkA): A receptor tyrosine kinase involved in nerve development and implicated in various cancers through genetic fusions.[7]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): A lipid kinase that regulates immune cell functions, making it a target for inflammatory and autoimmune diseases.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Pim-1 Kinase: A serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the interaction of pyrazolo[1,5-a]pyrimidine and pyrazolopyridine derivatives with their protein targets.
Table 1: Inhibitory Activity (IC50) of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 5h | CDK2 | 0.022 | [10] |
| Pyrazolo[1,5-a]pyrimidine 5i | CDK2 | 0.024 | [10] |
| Pyrazolo[1,5-a]pyrimidine 6q | CDK2/Cyclin A | 3.41 | [7] |
| Pyrazolo[1,5-a]pyrimidine 6h | CDK2/Cyclin A | 6.37 | [7] |
| Pyrazolo[1,5-a]pyrimidine 15 | CDK2/Cyclin A2 | 0.061 | [11][12] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | 0.0028 | [8] |
| Pyrazolo[1,5-a]pyrimidine 1 | Pim-1 | 0.045 | [9] |
| Pyrazolo[1,5-a]pyrimidine 11b | Pim-1 | >0.98 at 1µM inhibition | [9] |
| Pyrazolo[1,5-a]pyrimidine 12 | COX-2 | 1.11 | [2] |
| Pyrazolo[1,5-a]pyrimidine 13 | COX-2 | 2.7 | [2] |
| Pyrazolo[1,5-a]pyrimidine 14 | COX-2 | 2.2 | [2] |
Table 2: In Silico Docking Scores and Binding Energies of Pyrazolo[1,5-a]pyrimidine and Pyrazolopyridine Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Pyrazolo[1,5-a]pyrimidine 6h | CDK2 | -7.0582 | - | [7] |
| Pyrazolo[1,5-a]pyrimidine 6q | CDK2 | -6.3965 | - | [7] |
| Pyrazolo[1,5-a]pyrimidine 5a | CDK2 | -12.8 | - | [13] |
| Pyrazolo[1,5-a]pyrimidine 5b | CDK2 | -11.54 | - | [13] |
| Pyrazolo[1,5-a]pyrimidine 5c | CDK2 | -11.59 | - | [13] |
| Pyrazolo[1,5-a]pyrimidine 15 | CDK2 | - | -59.85 | [11][12] |
| Pyrazole derivative 25 | RET Kinase | -7.14 | - | [14] |
Experimental Protocols for In Silico Modeling
This section provides a detailed methodology for conducting in silico modeling of this compound with its potential protein targets.
Ligand Preparation
Accurate preparation of the ligand is critical for successful in silico modeling.
-
2D to 3D Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool such as MarvinSketch or ChemDraw.
-
Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.
-
Save the 3D structure in a suitable format, such as .mol2 or .sdf.
-
-
Protonation and Tautomeric State:
-
Determine the likely protonation and tautomeric state of the ligand at physiological pH (around 7.4). This can be done using software like MarvinSketch or by manual inspection based on pKa values. For this compound, the hydroxyl group is a key consideration.
-
-
Charge Assignment and Energy Minimization:
-
Assign partial charges to the atoms of the ligand. Common charge models include Gasteiger charges for initial docking or more accurate quantum mechanical calculations (e.g., using Gaussian or GAMESS) for deriving RESP charges for molecular dynamics.
-
Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera.
-
Protein Preparation
The quality of the protein structure is equally important for obtaining reliable results.
-
Protein Structure Retrieval:
-
Download the 3D crystal structure of the target protein (e.g., CDK2, TrkA, PI3Kδ) from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
-
Protein Cleaning and Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.
-
If the protein is a multimer, retain only the biologically relevant chains.
-
Inspect the protein for missing residues or atoms. Use software like UCSF Chimera or SWISS-MODEL to model any missing loops or side chains.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at physiological pH. Tools like H++ or the pdb2gmx module in GROMACS can be used for this purpose.
-
Assign partial charges and atom types to the protein atoms according to a chosen force field (e.g., AMBER, CHARMM).
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present, the grid box is typically centered on this ligand. The size of the box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Docking with AutoDock Vina:
-
Input Files: Prepare the prepared ligand and protein files in the .pdbqt format using AutoDock Tools. This format includes atomic coordinates, partial charges, and atom type information.
-
Configuration File: Create a configuration file that specifies the paths to the input files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execution: Run AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis: Analyze the output, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the protein-ligand interactions using software like PyMOL or UCSF Chimera.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
-
System Setup with GROMACS:
-
Topology Generation: Generate a topology file for the protein using the pdb2gmx module in GROMACS, selecting a suitable force field (e.g., CHARMM36). For the ligand, generate a topology and parameter file using a server like CGenFF or SwissParam.[1][15][16]
-
Complex Formation: Combine the coordinate files of the protein and the docked ligand into a single complex file.
-
Solvation: Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
NVT Equilibration: Equilibrate the system in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature. This is typically done with position restraints on the protein and ligand heavy atoms.
-
NPT Equilibration: Further equilibrate the system in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. The position restraints are gradually released during this phase.
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints.
-
-
Analysis:
-
Analyze the trajectory to study the stability of the protein-ligand complex (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and specific interactions like hydrogen bonds.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to get a more accurate estimate of the binding affinity.[14][17]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving the identified protein targets and a general workflow for the in silico modeling process.
Caption: A general workflow for the in silico modeling of small molecule-protein interactions.
Caption: The PI3K/Akt signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Caption: Regulation of the G1/S transition by CDK2.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly as protein kinase inhibitors. In silico modeling techniques, including molecular docking and molecular dynamics simulations, are indispensable tools for elucidating the molecular basis of their activity and for guiding the design of new, more potent, and selective drug candidates. This technical guide provides a comprehensive overview of the methodologies and a summary of the existing data to support further research in this exciting area of drug discovery. The detailed protocols and workflow diagrams presented herein are intended to serve as a practical resource for researchers aiming to apply computational approaches to the study of this compound and its interactions with protein targets.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 3. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Protein-Ligand Complex [mdtutorials.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SwissParam [swissparam.ch]
- 16. deepakshilkar.in [deepakshilkar.in]
- 17. research.mpu.edu.mo [research.mpu.edu.mo]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridin-7-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pyrazolo[1,5-a]pyridin-7-ol analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient approach to constructing this privileged scaffold and introducing molecular diversity.
Introduction
Pyrazolo[1,5-a]pyridines and their derivatives are of considerable interest in drug discovery due to their diverse biological activities. Notably, they have been identified as potent inhibitors of various protein kinases, such as p38 MAPK and cyclin-dependent kinases (CDKs), which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases. The this compound scaffold, in particular, presents a key structural motif for developing selective and potent kinase inhibitors. Palladium-catalyzed synthesis has emerged as a powerful tool for the construction of this heterocyclic system, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Synthetic Strategy Overview
A robust and versatile strategy for the synthesis of this compound analogs involves a two-step sequence:
-
Synthesis of a 7-Halo-Pyrazolo[1,5-a]pyridine Precursor: This initial step establishes the core heterocyclic structure with a handle for further functionalization. The 7-bromo derivative is a common and effective intermediate.
-
Palladium-Catalyzed C-O Coupling: The subsequent introduction of the 7-hydroxyl group is achieved via a palladium-catalyzed C-O bond formation reaction, such as the Buchwald-Hartwig amination-type coupling, using a suitable hydroxyl source. Alternatively, a 7-methoxy group can be introduced and subsequently deprotected to yield the desired 7-ol.
This approach allows for the late-stage introduction of the hydroxyl group, which is advantageous for the synthesis of a library of analogs with diverse substitution patterns on the pyrazolo[1,5-a]pyridine core.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2-phenylpyrazolo[1,5-a]pyridine (A Representative Precursor)
This protocol describes the synthesis of a 7-bromo-pyrazolo[1,5-a]pyridine precursor, which can be used in subsequent palladium-catalyzed C-O coupling reactions.
Materials:
-
2-Amino-4-bromopyridine
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-bromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).
-
Add anhydrous toluene to the flask, followed by triethylamine (2.0 eq).
-
To the resulting suspension, add phenylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-bromo-2-phenylpyrazolo[1,5-a]pyridine.
Protocol 2: Palladium-Catalyzed Synthesis of 2-Phenylthis compound
This protocol details the conversion of the 7-bromo precursor to the desired 7-hydroxy analog via a palladium-catalyzed C-O coupling reaction.
Materials:
-
7-Bromo-2-phenylpyrazolo[1,5-a]pyridine (from Protocol 1)
-
Potassium hydroxide (KOH) or Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar Buchwald-Hartwig ligand
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 7-bromo-2-phenylpyrazolo[1,5-a]pyridine (1.0 eq), potassium hydroxide (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and tBuXPhos (0.04 eq).
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-phenylthis compound.
Data Presentation
Table 1: Representative Yields and Spectroscopic Data for Substituted Pyrazolo[1,5-a]pyridine Analogs
| Compound ID | R² | R⁷ | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | Br | 75 | 8.12 (d, 1H), 7.65 (m, 2H), 7.40 (m, 3H), 7.10 (s, 1H), 6.85 (dd, 1H) | [M+H]⁺ 273.0 |
| 1b | 4-Methoxyphenyl | Br | 72 | 8.09 (d, 1H), 7.55 (d, 2H), 7.05 (s, 1H), 6.95 (d, 2H), 6.82 (dd, 1H), 3.85 (s, 3H) | [M+H]⁺ 303.0 |
| 2a | Phenyl | OH | 65 | 7.95 (d, 1H), 7.60 (m, 2H), 7.35 (m, 3H), 6.90 (s, 1H), 6.70 (dd, 1H), 5.50 (s, 1H, OH) | [M+H]⁺ 211.1 |
| 2b | 4-Methoxyphenyl | OH | 62 | 7.92 (d, 1H), 7.50 (d, 2H), 6.85 (s, 1H), 6.90 (d, 2H), 6.68 (dd, 1H), 5.45 (s, 1H, OH), 3.84 (s, 3H) | [M+H]⁺ 241.1 |
Note: The data presented is representative and may vary based on specific reaction conditions and substrates. Spectroscopic data is illustrative of expected chemical shifts and mass-to-charge ratios.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound analogs.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
CDK2/Cyclin E Signaling Pathway
Caption: Inhibition of the CDK2/Cyclin E signaling pathway.
Application Notes and Protocols: Functionalization of the Pyrazolo[1,5-a]pyridine Core at the 7-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its diverse biological activities. Functionalization of this core, particularly at the 7-position, offers a valuable strategy for modulating the physicochemical and pharmacological properties of these compounds. This document provides detailed application notes and experimental protocols for the key methods of functionalizing the pyrazolo[1,5-a]pyridine core at the 7-position, including direct C-H arylation, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling. Additionally, the role of 7-substituted pyrazolo[1,5-a]pyridines as inhibitors of the PI3K/Akt signaling pathway is discussed.
Methods of Functionalization
The primary strategies for introducing substituents at the 7-position of the pyrazolo[1,5-a]pyridine core involve the modification of a pre-formed scaffold. The most common approaches are summarized below.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. Palladium catalysis can selectively activate the C-H bond at the 7-position of the pyrazolo[1,5-a]pyridine ring for coupling with aryl halides.
Experimental Workflow for Direct C-H Arylation:
Caption: Workflow for the direct C-H arylation of pyrazolo[1,5-a]pyridines.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Pyrazolo[1,5-a]pyridines
This protocol is adapted from a procedure described for the direct arylation of pyrazolo[1,5-a]pyridines.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add pyrazolo[1,5-a]pyridine (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMA to the vial via syringe.
-
Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.
Data Presentation: C-7 Arylation via Direct C-H Activation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 7-(p-Tolyl)pyrazolo[1,5-a]pyridine | 75 |
| 2 | 4-Iodoanisole | 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 7-(4-Nitrophenyl)pyrazolo[1,5-a]pyridine | 65 |
| 4 | 4-Iodobenzonitrile | 4-(Pyrazolo[1,5-a]pyridin-7-yl)benzonitrile | 71 |
| 5 | 2-Iodothiophene | 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyridine | 68 |
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring of the pyrazolo[1,5-a]pyridine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present at the 7-position. This allows for the introduction of a variety of nitrogen and oxygen nucleophiles.
Reaction Scheme for Nucleophilic Aromatic Substitution:
Caption: General scheme for the SNAr at the 7-position.
Protocol 2: Nucleophilic Aromatic Substitution with Amines
This protocol is based on the selective reaction of morpholine with a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative.[1]
Materials:
-
7-Chloro-pyrazolo[1,5-a]pyrimidine derivative
-
Amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetone or other suitable polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.) in acetone.
-
Add potassium carbonate (2.0 equiv.) and the amine (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel column chromatography to yield the 7-amino-pyrazolo[1,5-a]pyridine derivative.
Data Presentation: Nucleophilic Aromatic Substitution at C-7
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 4-(Pyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [1] |
| 2 | Piperidine | 7-(Piperidin-1-yl)pyrazolo[1,5-a]pyridine | (Not reported) | - |
| 3 | Sodium Methoxide | 7-Methoxypyrazolo[1,5-a]pyridine | (Not reported) | - |
Note: Yields for entries 2 and 3 are not explicitly reported in the searched literature but are expected to be high based on the reactivity of the substrate.
Suzuki-Miyaura Cross-Coupling
For the introduction of aryl and heteroaryl moieties, the Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method. This reaction requires a 7-halo-pyrazolo[1,5-a]pyridine as the starting material to couple with a boronic acid or ester in the presence of a palladium catalyst and a base.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 7-Halo-pyrazolo[1,5-a]pyridines
This is a general protocol adapted from procedures for Suzuki-Miyaura couplings on similar heterocyclic systems.
Materials:
-
7-Bromo- or 7-chloro-pyrazolo[1,5-a]pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst/ligand system
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
1,2-Dimethoxyethane (DME) and water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction flask, combine the 7-halo-pyrazolo[1,5-a]pyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-16 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 7-aryl-pyrazolo[1,5-a]pyridine.
Data Presentation: Suzuki-Miyaura Coupling at C-7
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenylpyrazolo[1,5-a]pyridine | (Not reported) |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine | (Not reported) |
| 3 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)pyrazolo[1,5-a]pyridine | (Not reported) |
| 4 | Thiophene-2-boronic acid | 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyridine | (Not reported) |
Note: While specific yields for a range of Suzuki couplings at the 7-position were not found in a single comprehensive source, this reaction is generally high-yielding for similar substrates.
Application in Drug Discovery: Inhibition of the PI3K/Akt Signaling Pathway
Several studies have identified pyrazolo[1,5-a]pyridine derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[2][3][4] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. The functionalization at the C-7 position of the pyrazolo[1,5-a]pyridine core has been shown to be crucial for the interaction with the PI3K enzyme.
PI3K/Akt Signaling Pathway and Inhibition by 7-Substituted Pyrazolo[1,5-a]pyridines:
Caption: Inhibition of the PI3K/Akt signaling pathway by 7-substituted pyrazolo[1,5-a]pyridines.
The morpholine group at the C-7 position, for instance, has been suggested to be important for the interaction with the catalytic site of PI3K.[5] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the PI3K enzyme and thereby preventing the phosphorylation of PIP2 to PIP3. This blockade leads to the downstream inactivation of Akt and ultimately inhibits cell proliferation and survival, making these compounds promising candidates for cancer therapy.[3]
References
- 1. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pyrazolo[1,5-a]pyridine as a Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to interact with the ATP-binding pocket of various kinases, while allowing for synthetic modifications to fine-tune potency and selectivity. This document provides an overview of the application of the pyrazolo[1,5-a]pyridine scaffold in kinase inhibitor design, including quantitative data on inhibitor activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways. While the focus of this document is the pyrazolo[1,5-a]pyridine core, the closely related pyrazolo[1,5-a]pyrimidine scaffold is also discussed, as it shares many of the same advantageous properties and has been extensively studied.[1][2]
Kinase Inhibition Data for Pyrazolo[1,5-a]pyridine and Related Scaffolds
The versatility of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds is demonstrated by their activity against a range of kinase targets. The following tables summarize the inhibitory activities of various derivatives.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound | R1 Substituent | R2 Substituent | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |
| 1 | N/A | N/A | 52,000 | N/A |
| 9a | 4-fluorophenyl | 4-(2-aminoethyl)piperidine | 5 | 100 |
| 9b | 4-chlorophenyl | 4-(2-aminoethyl)piperidine | 10 | 197 |
| 11a | 4-fluorophenyl | N/A | 27 | 2040 |
| 11b | 4-chlorophenyl | N/A | 378 | 3620 |
Data sourced from a study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as Pim-1 inhibitors.[3][4]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against PI3Kγ and PI3Kδ
| Compound | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 20e (IHMT-PI3K-315) | 4.0 | 9.1 |
Data from a study on the discovery of pyrazolo[1,5-a]pyridine derivatives as potent and selective PI3Kγ/δ inhibitors.[5]
Table 3: Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| 8 | Potent | N/A |
| 10 | Potent | N/A |
| 12a | Potent | N/A |
| 12b | 0.016 | 0.236 |
Note: This data is for the related 1H-pyrazolo[3,4-d]pyrimidine scaffold, highlighting its potential against EGFR.[6][7]
Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TrkA Kinase
| Compound | TrkA IC50 (nM) |
| 8 | 1.7 |
| 9 | 1.7 |
| 10 | 0.2 |
| 11 | 0.4 |
| 12 | 1-100 |
| 13 | 1-100 |
Data from a review on pyrazolo[1,5-a]pyrimidine as a prominent framework for Trk inhibitors.[8][9]
Experimental Protocols
Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
A general method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the regioselective [3 + 2] cycloaddition of N-aminopyridines with alkynes.[10] Alternatively, thermal cyclization of disubstituted azirines can be employed. Subsequent modifications, often through palladium-catalyzed cross-coupling reactions, allow for the introduction of various substituents to explore the structure-activity relationship (SAR).[1]
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibition in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The substrate is labeled with a fluorescent acceptor (e.g., fluorescein), and a phospho-specific antibody is labeled with a fluorescent donor (e.g., terbium). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and the fluorescein-labeled substrate to the desired concentrations in the reaction buffer.
-
Prepare a stock solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test compound (inhibitor) in DMSO, then dilute further in the reaction buffer.
-
Prepare a stop/detection solution containing EDTA and the terbium-labeled phospho-specific antibody in a suitable buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilution to the wells.
-
Add 2.5 µL of the kinase solution to the wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor emission signals.
-
-
Data Analysis:
-
Plot the emission ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
Cell-Based Kinase Inhibition Assay (Ba/F3 Proliferation Assay)
The Ba/F3 cell line is an IL-3 dependent pro-B cell line that can be genetically engineered to express a constitutively active kinase, rendering its proliferation and survival dependent on the activity of that specific kinase. This makes it a valuable tool for assessing the cellular potency of kinase inhibitors.
Principle: In the absence of IL-3, the survival and proliferation of the engineered Ba/F3 cells are driven by the expressed oncogenic kinase. Inhibition of this kinase by a test compound will lead to a decrease in cell viability, which can be quantified.
Protocol:
-
Cell Culture:
-
Culture the engineered Ba/F3 cell line in appropriate media supplemented with the necessary growth factors (e.g., IL-3 for routine maintenance) and selection agents.
-
-
Assay Setup (96-well plate format):
-
Wash the cells to remove IL-3 and resuspend them in assay medium (without IL-3).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of the test compound in the assay medium and add them to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target kinases operate is crucial for inhibitor design and for interpreting the cellular effects of the inhibitors. Below are diagrams of key signaling pathways often targeted by pyrazolo[1,5-a]pyridine-based inhibitors, as well as a typical workflow for kinase inhibitor discovery.
Caption: Workflow for Kinase Inhibitor Discovery.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified MEK/ERK Signaling Pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Development of Pyrazolo[1,5-a]pyridin-7-ol Based Antitubercular Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Pyrazolo[1,5-a]pyridin-7-ol based antitubercular agents. It includes a summary of their biological activity, experimental procedures for their evaluation, and visualizations of their mechanisms of action and the drug discovery workflow.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a global health crisis, necessitating the discovery of novel therapeutic agents. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a promising starting point for the development of new antitubercular drugs. This class of compounds has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M.tb. This document focuses on two key subclasses: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones and Pyrazolo[1,5-a]pyridine-3-carboxamides, detailing their distinct mechanisms of action and providing protocols for their synthesis and evaluation.
Quantitative Data Summary
The following tables summarize the in vitro antitubercular activity and cytotoxicity of representative this compound derivatives.
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives against M. tuberculosis H37Rv
| Compound ID | R¹ | R² | R³ | MIC (µM) |
| 1 | H | 4-Cl-Ph | H | 5.0 |
| 2 | H | 4-F-Ph | H | 2.5 |
| 3 | H | 4-MeO-Ph | H | >20 |
| 4 | Me | 4-Cl-Ph | H | 1.25 |
| 5 | Me | 4-F-Ph | H | 0.63 |
MIC: Minimum Inhibitory Concentration
Table 2: Antitubercular Activity and Cytotoxicity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound ID | R¹ | R² | MIC (µg/mL) vs. H37Rv | IC₅₀ (µM) vs. Vero Cells |
| 6a | H | 4-CF₃-Ph | <0.02 | >50 |
| 6d | H | 4-F-Ph | <0.02 | 3.15 |
| 6i | H | 3-pyridyl | 0.053 | >50 |
| 6j | H | 2-pyridyl | <0.002 | >50 |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration[1]
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
A general method for the synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold involves the condensation of a 3-aminopyrazole with a β-ketoester.
Protocol:
-
To a solution of the appropriately substituted 3-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired β-ketoester (1.1 eq).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of test compounds against M. tuberculosis H37Rv using the colorimetric Alamar Blue assay.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).
-
M. tuberculosis H37Rv culture in early to mid-log phase.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay using MTS
This protocol outlines the determination of the cytotoxic potential of the test compounds on a mammalian cell line (e.g., Vero cells) using the MTS assay.
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Test compounds dissolved in DMSO.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Sterile 96-well microplates.
Protocol:
-
Seed 100 µL of Vero cells at a density of 1 x 10⁵ cells/mL into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel antitubercular agents.
Caption: Antitubercular Drug Discovery Workflow
Signaling Pathways and Mechanisms of Action
Resistance to this class of compounds can be mediated by the FAD-dependent hydroxylase Rv1751, which inactivates the drug through hydroxylation.
Caption: Rv1751-mediated drug inactivation.
This subclass of compounds targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis, disrupting ATP synthesis.
Caption: Inhibition of the electron transport chain.
References
Application of Pyrazolo[1,5-a]pyridin-7-ol Derivatives in the Development of CRF1 Receptor Antagonists
Abstract: The corticotropin-releasing factor 1 (CRF1) receptor is a key mediator of the stress response, and its antagonism represents a promising therapeutic strategy for stress-related disorders such as anxiety and depression. This document provides detailed application notes and experimental protocols for researchers engaged in the development of CRF1 receptor antagonists based on the Pyrazolo[1,5-a]pyridine scaffold. While specific data on Pyrazolo[1,5-a]pyridin-7-ol is limited in publicly available literature, this document focuses on the broader, well-documented class of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives, which have shown significant promise, with some candidates advancing to clinical trials.
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor, a G-protein-coupled receptor (GPCR), by its endogenous ligand corticotropin-releasing factor (CRF) initiates a cascade of intracellular signaling events primarily associated with the stress response. The canonical pathway involves the coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression related to stress and anxiety.
Beyond the canonical Gs-cAMP pathway, the CRF1 receptor can also couple to other G-proteins, such as Gq, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Furthermore, CRF1 receptor activation can also engage mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, influencing cell proliferation and differentiation.
Application Notes and Protocols: High-Throughput Screening of a Pyrazolo[1,5-a]pyridin-7-ol Derivative Library for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its diverse biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a focused library of Pyrazolo[1,5-a]pyridin-7-ol derivatives to identify novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[1] The protocols herein describe a robust fluorescence-based assay suitable for HTS, followed by secondary validation and dose-response studies.
Data Presentation
The following tables summarize hypothetical data from a primary high-throughput screen and subsequent dose-response analysis of selected hit compounds.
Table 1: Summary of Primary High-Throughput Screening Campaign
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Compound Concentration | 10 µM |
| Number of Hits (≥50% Inhibition) | 250 |
| Hit Rate | 2.5% |
| Z'-factor | 0.85 |
| Signal-to-Background Ratio | 12 |
Table 2: Dose-Response Analysis of Top 5 Hit Compounds
| Compound ID | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| PYR-001 | 75 | 1.1 | 98 |
| PYR-002 | 150 | 0.9 | 95 |
| PYR-003 | 320 | 1.0 | 97 |
| PYR-004 | 500 | 1.2 | 96 |
| PYR-005 | 850 | 0.8 | 94 |
Signaling Pathway
The following diagram illustrates the role of CDK2 in cell cycle progression, the pathway targeted by the this compound derivative library.
Caption: CDK2 signaling pathway in cell cycle progression.
Experimental Workflow
The diagram below outlines the high-throughput screening workflow, from library preparation to hit validation.
Caption: High-throughput screening experimental workflow.
Experimental Protocols
Primary High-Throughput Screening: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format to screen for inhibitors of CDK2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
CDK2/Cyclin E enzyme (e.g., SignalChem)
-
Histone H1 substrate (e.g., Sigma-Aldrich)
-
ATP (e.g., Sigma-Aldrich)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound compound library in DMSO
-
384-well white, flat-bottom plates (e.g., Corning)
-
Acoustic liquid handler (e.g., Echo 525)
-
Multimode plate reader with luminescence detection capabilities (e.g., PHERAstar FSX)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 10 mM stock library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 20 µL reaction volume. Include positive (no enzyme) and negative (DMSO vehicle) controls on each plate.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction mixture containing CDK2/Cyclin E and Histone H1 substrate in kinase reaction buffer. The final concentrations in the 20 µL reaction will be 5 ng/µL CDK2/Cyclin E and 100 µg/mL Histone H1.
-
Initiation of Kinase Reaction: Add 10 µL of the 2X kinase reaction mixture to each well of the compound-plated assay plates.
-
ATP Addition: Add 10 µL of 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration will be 10 µM.
-
Incubation: Incubate the plates at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a multimode plate reader.
Secondary Assay: Dose-Response Analysis
Selected hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).
Protocol:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO, starting from a 10 mM stock.
-
Assay Procedure: Follow the same procedure as the primary ADP-Glo™ Kinase Assay (steps 1-8 above), plating the serially diluted compounds instead of a single concentration.
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Hit Confirmation and Further Steps
Compounds with potent IC₅₀ values and good dose-response curves are considered confirmed hits. These compounds should undergo further characterization, including:
-
Selectivity Profiling: Screening against a panel of other kinases to determine their selectivity.
-
Mechanism of Action Studies: Experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Evaluation of the compounds' ability to inhibit cell proliferation in cancer cell lines that are dependent on CDK2 activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and other drug-like properties.[2]
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for the identification of novel this compound-based inhibitors of CDK2. The subsequent validation and characterization of hit compounds will pave the way for the development of new therapeutic agents for the treatment of cancer.
References
Illuminating the Cellular Landscape: Pyrazolo[1,5-a]pyridin-7-ol as a Versatile Fluorescent Probe for Cellular Imaging
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyridin-7-ol and its derivatives are emerging as a promising class of fluorescent probes for cellular imaging. These compounds exhibit favorable photophysical properties, including high quantum yields and tunable emission spectra, making them valuable tools for visualizing and quantifying various intracellular parameters. This document provides detailed application notes and protocols for the utilization of a specific derivative, a pyrazolo[1,5-a]pyridine carboxylic acid (referred to as PP-1), as a ratiometric fluorescent probe for the detection of intracellular pH. The methodologies outlined below are designed to guide researchers in the successful application of this probe for cellular imaging studies.
Data Presentation
The photophysical and biological properties of the Pyrazolo[1,5-a]pyridine carboxylic acid (PP-1) probe are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~350 nm | [1][2] |
| Emission Maximum (λem) | 445 nm (at pH 2.4) | [1][2] |
| Quantum Yield (Φ) | 0.64 (at pH 2.4) | [1][2] |
| Molar Extinction Coefficient (ε) | Not explicitly stated | |
| pKa | 3.03 | [1][2] |
| Response Time | < 10 seconds | [1][2] |
| Cytotoxicity | Low cytotoxicity observed in RAW 264.7 cells | [1] |
| Photostability | High photostability reported | [2] |
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyridine Carboxylic Acid (PP-1) Probe
This protocol describes the synthesis of the PP-1 probe, a derivative of this compound, which functions as a pH-sensitive fluorescent probe.[2]
Materials:
-
Precursor Compound 2 (a pyrazolo[1,5-a]pyridine derivative, synthesis previously described in the literature)[2]
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Compound 2 (0.27 g, 1 mmol) and NaOH (0.08 g, 2 mmol) in a mixture of 10 mL of ethanol and 8 mL of water.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling, pour the reaction mixture into 100 mL of water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the white solid precipitate by filtration.
-
Wash the solid with water and dry it in an oven.
-
The final product, probe PP-1, is obtained with a high yield (91%).[2]
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[2]
Cell Culture and Staining Protocol for Intracellular pH Measurement
This protocol details the procedure for staining RAW 264.7 macrophage cells with the PP-1 probe for intracellular pH imaging.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
PP-1 probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture plates or chambered coverglass
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow for 24 hours.
-
Probe Loading:
-
Prepare a working solution of the PP-1 probe (e.g., 10 µM) in serum-free DMEM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Incubate the cells with the PP-1 working solution for a specified time (e.g., 30 minutes) at 37°C.
-
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Imaging:
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal laser scanning microscope.
-
Excite the probe at 405 nm and collect the emission at approximately 445 nm.[2]
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of the PP-1 probe using an MTT assay.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
PP-1 probe at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the PP-1 probe (e.g., 0, 5, 10, 20, 50 µM) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
Photostability Assessment
This protocol outlines a general procedure to evaluate the photostability of the PP-1 probe in a cellular environment.
Materials:
-
Cells stained with the PP-1 probe (as described in Protocol 2)
-
Confocal laser scanning microscope
Procedure:
-
Image Acquisition: Select a region of interest containing stained cells.
-
Time-Lapse Imaging: Acquire a time-lapse series of images by continuously scanning the selected region with the excitation laser (405 nm) at a fixed time interval (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Intensity Measurement: Measure the mean fluorescence intensity of the stained cells in each image of the time-lapse series.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. A slow decay in fluorescence intensity indicates high photostability.
Visualizations
Caption: Experimental workflow for utilizing the PP-1 probe.
References
Application Notes and Protocols for Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyridine derivatives utilizing sonochemical methods. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and operational simplicity under catalyst-free conditions.
Introduction
Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. These derivatives exhibit a wide range of biological activities, including potential as antiplatelet agents, melatonin receptor agonists, antipsychotics, and antagonists for D3 and D4 receptors, making them relevant for treating neurological disorders such as anxiety, schizophrenia, and Parkinson's disease.[1] Furthermore, some derivatives have been identified as potent and selective 5HT3 antagonists for managing chemotherapy-induced vomiting and as adenosine A1 receptor antagonists with diuretic properties.[1] Given their therapeutic potential, the development of efficient and scalable synthetic methods is of high interest.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates.
This document details a one-pot, catalyst-free sonochemical method for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines.[1][2]
Advantages of the Sonochemical Approach
Compared to classical thermal methods, the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyridines offers several key advantages:
-
Rapid Reaction Times: Sonication dramatically reduces reaction times from hours to minutes.[1][2]
-
High Yields: The method consistently produces very good to excellent yields of the desired products.[1][2]
-
Energy Efficiency: Shorter reaction times contribute to lower energy consumption.
-
Simple and Clean Reactions: The synthesis proceeds efficiently without the need for a catalyst, simplifying product purification.[1][2]
-
Scalability: The protocol has been shown to be effective for scaling up the reaction.[2]
Experimental Protocols
The following protocols are based on the successful synthesis of a series of pyrazolo[1,5-a]pyridine derivatives via a [3+2] cycloaddition reaction.[1][2]
General Protocol for Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines
This procedure describes the reaction of 1-amino-2-iminopyridine derivatives with acetylene derivatives under ultrasonic irradiation.
Materials:
-
1-amino-2-iminopyridine derivatives (starting material)
-
Appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate, diethyl acetylenedicarboxylate, ethyl propiolate)
-
Acetonitrile (ACN), reagent grade
-
Ethanol (for washing)
-
Ultrasonic bath or probe sonicator with temperature control
Procedure:
-
In a suitable reaction vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the acetylene derivative (10 mmol).
-
Add acetonitrile (30 mL) to the mixture.
-
Place the reaction vessel in an ultrasonic bath preheated to 85 °C.
-
Sonicate the mixture for 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the product and recrystallize from an appropriate solvent (e.g., acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine derivative.[1]
Comparison with Conventional Heating:
For comparison, the same reaction performed under conventional heating (refluxing in acetonitrile) required 3 hours to achieve completion.[1]
Data Presentation: Sonochemical vs. Conventional Synthesis
The following table summarizes the comparative data for the synthesis of a representative pyrazolo[1,5-a]pyridine derivative, highlighting the efficiency of the sonochemical method.
| Product | Method | Temperature (°C) | Time | Yield (%) |
| 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | Sonication | 85 | 20 min | 92 |
| 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | Conventional Heating | Reflux | 3 h | 85 |
Table 1: Comparison of sonochemical and conventional heating methods for the synthesis of a pyrazolo[1,5-a]pyridine derivative.
Synthesis of Representative Pyrazolo[1,5-a]pyridine Derivatives
The following table provides quantitative data for the sonochemical synthesis of various polysubstituted pyrazolo[1,5-a]pyridine derivatives.
| Product No. | R Group (on phenyl ring) | Acetylene Derivative | Time (min) | Yield (%) |
| 5a | H | Dimethyl acetylenedicarboxylate | 20 | 92 |
| 5b | 4-CH₃ | Dimethyl acetylenedicarboxylate | 20 | 94 |
| 5c | 4-OCH₃ | Dimethyl acetylenedicarboxylate | 20 | 95 |
| 5d | 4-Cl | Dimethyl acetylenedicarboxylate | 20 | 93 |
| 5e | 4-Br | Dimethyl acetylenedicarboxylate | 20 | 91 |
| 5f | 4-NO₂ | Dimethyl acetylenedicarboxylate | 20 | 89 |
| 5g | H | Diethyl acetylenedicarboxylate | 20 | 90 |
| 5h | 4-CH₃ | Diethyl acetylenedicarboxylate | 20 | 92 |
| 5i | 4-OCH₃ | Diethyl acetylenedicarboxylate | 20 | 93 |
| 5j | 4-Cl | Diethyl acetylenedicarboxylate | 20 | 91 |
| 5k | 4-Br | Diethyl acetylenedicarboxylate | 20 | 88 |
| 5l | 4-NO₂ | Diethyl acetylenedicarboxylate | 20 | 87 |
Table 2: Yields of various pyrazolo[1,5-a]pyridine derivatives synthesized via the sonochemical method.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sonochemical synthesis of pyrazolo[1,5-a]pyridine derivatives.
Proposed Mechanistic Pathway
The reaction is proposed to proceed through a concerted [3+2] cycloaddition mechanism. The 1-amino-2-iminopyridine derivative acts as a 1,3-dipole that reacts with the acetylene derivative (dipolarophile) to form the fused pyrazolo[1,5-a]pyridine ring system.
Potential Signaling Pathway Involvement
While the specific biological targets of the sonochemically synthesized pyrazolo[1,5-a]pyridines have not been detailed, this class of compounds has been investigated for its role as inhibitors of various signaling pathways implicated in disease. For instance, some pyrazolo[1,5-a]pyridines have been identified as selective inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. The diagram below represents a simplified overview of the PI3K signaling pathway, a potential target for this class of compounds.
Conclusion
The sonochemical synthesis of pyrazolo[1,5-a]pyridine derivatives represents a highly efficient, rapid, and environmentally friendly alternative to conventional synthetic methods. The protocols outlined in these application notes provide a robust foundation for researchers in medicinal chemistry and drug development to access these valuable heterocyclic compounds for further investigation and development of novel therapeutics. The significant reduction in reaction time and high yields make this method particularly attractive for high-throughput synthesis and library generation.
References
One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyridin-7-ol: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] This application note provides a detailed protocol for a one-pot synthesis of substituted Pyrazolo[1,5-a]pyridin-7-ol derivatives. The described method offers an efficient and streamlined approach, minimizing intermediate purification steps and employing readily available starting materials. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrazolo[1,5-a]pyridines and their analogs are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1] The development of efficient synthetic methodologies to access these core structures with various substitution patterns is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[3] One-pot syntheses, in particular, offer advantages in terms of operational simplicity, reduced waste generation, and improved time efficiency.[4][5] This document outlines a robust one-pot procedure for the synthesis of substituted this compound, a key intermediate for further functionalization.
Reaction Scheme
A plausible one-pot synthesis of substituted this compound can be achieved through a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and β-ketoesters, promoted by acetic acid and molecular oxygen.[6] This approach offers a green and efficient pathway to the desired products.
Caption: General reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a representative substituted this compound.
Materials:
-
Substituted 1-amino-2-imino-pyridine
-
Ethyl acetoacetate (or other β-ketoester)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Oxygen (O₂) balloon
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted 1-amino-2-imino-pyridine (1.0 mmol, 1.0 equiv).
-
Add ethanol (10 mL) and glacial acetic acid (6.0 equiv).
-
Add the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol, 1.0 equiv).
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture to 130 °C and stir for 18 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Representative Yields of Substituted this compound Derivatives
| Entry | R¹ Substituent on Pyridine | R² Substituent on Pyrazolo Ring | Yield (%) |
| 1 | H | CH₃ | 75 |
| 2 | 4-CH₃ | CH₃ | 78 |
| 3 | 5-Cl | CH₃ | 72 |
| 4 | H | Ph | 68 |
Note: The yields presented are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions reported in the literature.
Workflow Diagram
The following diagram illustrates the key steps of the experimental workflow.
Caption: Experimental workflow for the one-pot synthesis.
Discussion
The described one-pot synthesis provides an efficient route to substituted Pyrazolo[1,5-a]pyridin-7-ols. The use of acetic acid as a promoter and molecular oxygen as a green oxidant makes this method environmentally benign.[6] The reaction proceeds through a cross-dehydrogenative coupling mechanism followed by an intramolecular cyclization to afford the final product. The versatility of this method allows for the introduction of various substituents on both the pyridine and pyrazole rings by selecting the appropriate starting materials.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic acid is corrosive; handle with care.
-
Use caution when working with elevated temperatures and pressures.
Conclusion
This application note details a practical and efficient one-pot synthesis of substituted this compound derivatives. The protocol is straightforward and utilizes readily accessible reagents, making it suitable for a wide range of research laboratories. The ability to readily synthesize these valuable scaffolds will facilitate further exploration of their biological activities and potential as therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming regioselectivity issues in Pyrazolo[1,5-a]pyridine functionalization
Welcome to the technical support center for the functionalization of Pyrazolo[1,5-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in regioselectivity.
Core Concepts: Regioselectivity in Pyrazolo[1,5-a]pyridines
The Pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry.[1] However, controlling the position of functionalization can be challenging. The reactivity of the scaffold permits substitution at various positions, but the C3 and C7 positions are the most common targets for functionalization.[2][3][4]
The diagram below illustrates the numbering of the Pyrazolo[1,5-a]pyridine core, highlighting the key positions for functionalization.
Caption: Numbering of the Pyrazolo[1,5-a]pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My electrophilic substitution (e.g., halogenation, nitration) is not occurring at the desired position. Why is it defaulting to the C3 position?
A1: The C3 position of the pyrazole ring in the Pyrazolo[1,5-a]pyridine scaffold is the most electron-rich and nucleophilic site.[2][5] Consequently, electrophilic substitution reactions such as halogenation, nitration, and Vilsmeier-Haack formylation will preferentially occur at C3.[6][7] This is the inherent electronic preference of the ring system. To functionalize other positions, you will likely need to use alternative strategies such as directed metalation or cross-coupling reactions.
Q2: I want to introduce an aryl group at the C7 position, but my palladium-catalyzed cross-coupling reaction is yielding the C3-arylated product. How can I control the regioselectivity?
A2: Achieving C7 selectivity in palladium-catalyzed C-H arylation requires careful optimization of reaction conditions. The electronic properties of the coupling partner and the reaction stoichiometry are critical.
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For C7 Arylation: Employing an excess of a simple aryl bromide can favor functionalization at the C7 position.[2][5]
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For C3 Arylation: Using more π-deficient aryl halides (e.g., pyrimidin-5-yl halides) as the electrophilic partner tends to direct the coupling to the more nucleophilic C3 position.[2][5]
The choice of catalyst, ligands, and temperature can also influence the C3/C7 ratio. A troubleshooting workflow for this common issue is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[1,5-a]pyridin-7-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of aqueous solubility for Pyrazolo[1,5-a]pyridin-7-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Low aqueous solubility is a common challenge with this class of compounds. The primary strategies to consider include:
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Salt Formation: If your derivative has ionizable groups, forming a salt can significantly increase solubility.
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Prodrug Approach: A hydrophilic promoiety can be attached to the molecule, which is cleaved in vivo to release the active drug.
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Formulation with Excipients: This includes the use of co-solvents, surfactants, and cyclodextrins to form micelles or inclusion complexes that enhance solubility.
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Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve the dissolution rate.
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Particle Size Reduction: Techniques like micronization and nanosuspension formation increase the surface area-to-volume ratio, leading to a faster dissolution rate.
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Structural Modification: Minor structural changes to the this compound scaffold can improve polarity and hydrogen bonding capacity. For the related pyrazolo[1,5-a]pyrimidine series, modifications at the 4 and 6 positions of the pyrimidine ring have been shown to enhance aqueous solubility[1].
Q2: How do I choose the most suitable solubility enhancement technique for my specific derivative?
A2: The choice of technique depends on several factors:
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Physicochemical Properties of the Compound: The presence of ionizable functional groups, molecular weight, and lipophilicity (LogP) will guide your decision. For example, salt formation is only applicable to ionizable compounds.
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Desired Dosage Form: The final intended dosage form (e.g., oral, intravenous) will influence the choice of excipients and formulation strategy.
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Stage of Development: In early discovery, simpler methods like using co-solvents might be sufficient for in vitro assays, while for in vivo studies, more advanced formulations like nanosuspensions or solid dispersions may be necessary.
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Potential for Chemical Instability: Some techniques, like amorphization, can lead to physical instability, while others might introduce chemical degradation pathways.
Q3: Can I use a combination of techniques to improve solubility?
A3: Yes, a combination of approaches is often more effective. For instance, you could create a nanosuspension of a salt form of your compound or incorporate a solid dispersion into a lipid-based formulation.
Troubleshooting Guides
Issue 1: Precipitation of the compound upon dilution of a stock solution.
| Potential Cause | Troubleshooting Step |
| Supersaturation and Poor Kinetic Solubility | The compound may be highly soluble in the organic solvent (e.g., DMSO) but crashes out when diluted into an aqueous buffer. |
| * Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F127 in the aqueous dilution buffer to maintain solubility. | |
| * Stepwise Dilution: Perform serial dilutions with intermediate solvent compositions to avoid a sudden change in solvent polarity. | |
| * pH Adjustment: If the compound's solubility is pH-dependent, ensure the final pH of the aqueous solution is optimal. |
Issue 2: Low oral bioavailability despite improved in vitro solubility.
| Potential Cause | Troubleshooting Step |
| In Vivo Precipitation | The formulation may not be stable in the gastrointestinal tract, leading to precipitation of the drug before it can be absorbed. |
| * Incorporate Precipitation Inhibitors: Use polymers such as HPMC or PVP in your formulation to maintain a supersaturated state in the gut. | |
| * Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) to keep the drug in a solubilized state. | |
| Poor Permeability | The compound may have inherently low permeability across the intestinal wall (BCS Class IV). |
| * Permeability Assays: Conduct in vitro permeability assays (e.g., PAMPA, Caco-2) to assess the compound's permeability. | |
| * Prodrug Approach: Design a prodrug with enhanced permeability characteristics. | |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver after absorption. |
| * In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. | |
| * Structural Modifications: Modify the compound at metabolically liable sites. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential improvements in aqueous solubility using various techniques. Disclaimer: This data is for illustrative purposes only and may not be representative of all this compound derivatives.
Table 1: Effect of pH and Salt Formation on Aqueous Solubility
| Compound | Form | pH | Aqueous Solubility (µg/mL) |
| Derivative A | Free Base | 7.4 | < 1 |
| Derivative A | HCl Salt | 7.4 | 50 |
| Derivative A | Mesylate Salt | 7.4 | 120 |
| Derivative B | Free Base | 7.4 | 5 |
| Derivative B | Free Base | 2.0 | 150 |
Table 2: Comparison of Formulation Strategies on Apparent Solubility
| Formulation Strategy | Excipient(s) | Drug Load (%) | Apparent Solubility Increase (Fold) |
| Co-solvency | 20% PEG 400 in water | 1 | 10 |
| Cyclodextrin Complexation | 10% HP-β-CD | 5 | 50 |
| Solid Dispersion | PVP K30 | 20 | 150 |
| Nanosuspension | Poloxamer 188 | 10 | 200 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve 100 mg of the this compound derivative and 400 mg of a polymer (e.g., PVP K30, HPMC) in a suitable solvent system (e.g., methanol/dichloromethane mixture).
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
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Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
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Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
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Characterization: Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution profile in a relevant buffer.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
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Pre-suspension: Disperse 1% (w/v) of the micronized this compound derivative in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween® 80).
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High-Shear Mixing: Homogenize the suspension using a high-shear mixer for 15-30 minutes to ensure uniform wetting of the drug particles.
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High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
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Particle Size Analysis: Monitor the particle size distribution using dynamic light scattering (DLS) until a desired particle size (e.g., < 200 nm) is achieved.
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Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Visualizations
Pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives are often investigated as kinase inhibitors.[1][2][3][4][5][6] Understanding the signaling pathways they target is crucial for drug development.
Caption: Experimental workflow for enhancing and evaluating the solubility of a this compound derivative.
Caption: The PI3K/Akt signaling pathway, a common target for Pyrazolo[1,5-a]pyridine and related kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-7-ol and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyrazolo[1,5-a]pyridin-7-ol and its analogs.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its analogs.
Issue 1: Poor Separation or Tailing during Column Chromatography
Question: My this compound analog is showing significant tailing and poor separation on a silica gel column. What could be the cause and how can I resolve it?
Answer:
Poor separation and tailing of polar, nitrogen-containing compounds like this compound on silica gel are common issues. The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms and the polar hydroxyl group of your compound, resulting in peak tailing.
Potential Solutions:
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Mobile Phase Modification:
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Addition of a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel, reducing the strong interactions with your compound.
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Use of Polar Protic Solvents: Incorporating solvents like methanol or ethanol in your mobile phase can help to improve the elution of polar compounds.
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Alternative Stationary Phases:
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Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel and often provides better separation for basic compounds.
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Reversed-Phase Chromatography: For highly polar analogs, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with additives like formic acid or trifluoroacetic acid) can be a more effective purification method.
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Sample Loading Technique:
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Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading onto silica gel can improve the resolution. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of your column.[1]
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Issue 2: Compound Decomposition on Silica Gel
Question: I suspect my this compound analog is degrading on the silica gel column, as I am observing multiple spots on TLC after chromatography that were not present in the crude mixture. How can I confirm this and prevent it?
Answer:
Hydroxylated heteroaromatic compounds can be sensitive to the acidic environment of silica gel, potentially leading to degradation.
Confirmation of Decomposition:
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2D TLC Analysis: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, turn the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, the spot will move to the diagonal. If it is degrading, you will see additional spots off the diagonal.[2]
Prevention Strategies:
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Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base (e.g., washed with triethylamine in the eluent).
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Alternative Adsorbents: As mentioned previously, using less acidic adsorbents like neutral alumina can prevent degradation.
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Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.
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Recrystallization: If applicable, recrystallization is a non-chromatographic purification method that can avoid the issue of degradation on a stationary phase.
Issue 3: Difficulty in Removing Polar Impurities
Question: I am struggling to remove highly polar impurities from my this compound product, even with polar solvent systems in normal-phase chromatography. What other techniques can I try?
Answer:
Highly polar impurities can be challenging to separate from a polar target compound.
Purification Strategies:
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Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Preparative HPLC: High-performance liquid chromatography (HPLC) offers superior resolution compared to column chromatography. A reversed-phase preparative HPLC method can be highly effective for separating polar compounds.
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Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction during the work-up can selectively remove certain impurities. For example, washing an organic solution of your product with a mild aqueous acid could remove more basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for column chromatography of this compound analogs?
A1: A good starting point for normal-phase column chromatography on silica gel is a gradient elution with a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol. For many Pyrazolo[1,5-a]pyridine derivatives, solvent systems such as petroleum ether:ethyl acetate or DCM:methanol are effective.[2] The polarity of the eluent should be adjusted based on the polarity of your specific analog, as determined by TLC analysis. The addition of a small amount of triethylamine (e.g., 0.1%) to the eluent is often beneficial to prevent peak tailing.
Q2: What are some suitable recrystallization solvents for this compound?
A2: The choice of recrystallization solvent is highly dependent on the specific substituents on the this compound core. For polar compounds, solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water, acetone/water, or ethyl acetate/hexane can be effective.[3] Experimentation with small amounts of your product in various solvents is the best way to identify the optimal system.
Q3: My compound is a salt (e.g., hydrochloride). How does this affect purification?
A3: Purifying a salt by column chromatography can be challenging due to its high polarity and potential for strong interactions with the stationary phase. It is often preferable to purify the freebase form of the compound and then convert it to the desired salt. If you must chromatograph the salt, reversed-phase HPLC is generally a better option than normal-phase chromatography.
Q4: How can I monitor the purity of my this compound analog?
A4: The purity of your compound should be assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Data Presentation
Table 1: Typical Purification Strategies and Observed Outcomes for Pyrazolo[1,5-a]pyridine Derivatives
| Purification Method | Stationary Phase | Typical Eluent/Solvent System | Typical Recovery Yield (%) | Final Purity (%) | Reference |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | 80-95 | >95 | [2] |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Methanol (gradient) | 75-90 | >95 | [4] |
| Recrystallization | - | Ethanol / Water | 70-90 | >98 | [5] |
| Preparative HPLC | C18 Silica | Water / Acetonitrile with 0.1% Formic Acid | 60-80 | >99 | [6] |
Note: Yields and purity are highly dependent on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Analog
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry loading as described in the troubleshooting section.
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Elution: Begin elution with the initial, low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor the separation by TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a this compound Analog
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for common purification issues of this compound analogs.
References
Technical Support Center: Scale-up Synthesis of Pyrazolo[1,5-a]pyridin-7-ol for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Pyrazolo[1,5-a]pyridin-7-ol, a critical process for advancing drug candidates into preclinical studies. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the laboratory-scale synthesis of this compound?
A1: The most frequently employed method is the condensation reaction of a 3-aminopyrazole derivative with a β-ketoester in a suitable solvent, typically under acidic conditions. A common and effective method involves heating the reactants in acetic acid.
Q2: Are there alternative synthetic strategies to consider for this compound?
A2: Yes, several other strategies have been developed for the synthesis of the broader pyrazolo[1,5-a]pyrimidine class of compounds, which could be adapted. These include multicomponent reactions, and microwave-assisted synthesis.[1][2] Microwave-assisted synthesis, in particular, can significantly reduce reaction times and improve yields.[1]
Q3: What are the critical starting materials for this synthesis?
A3: The key precursors are a 3-aminopyrazole and a β-ketoester (e.g., ethyl acetoacetate). The purity of these starting materials is crucial for the success of the reaction, especially at a larger scale.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The use of glacial acetic acid at elevated temperatures poses several risks.[3][4] Acetic acid is corrosive and flammable, and its vapors can form explosive mixtures with air.[3] At high temperatures, its reactivity increases, which can lead to side reactions.[4] Proper ventilation, use of personal protective equipment (PPE), and careful temperature control are paramount.[3]
Q5: How can I purify the final this compound product for preclinical studies?
A5: For preclinical-grade material, high purity is essential. While some optimized processes may yield a product that requires minimal purification, common methods include recrystallization from a suitable solvent system or column chromatography. For larger quantities, developing a robust recrystallization protocol is often more practical and scalable than chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time.2. Poor quality of starting materials (3-aminopyrazole or β-ketoester).3. Inadequate mixing in the reactor.4. Incorrect stoichiometry of reactants. | 1. Ensure the reaction mixture reaches and maintains the target temperature (e.g., 118 °C). Consider extending the reaction time and monitor by TLC or HPLC.2. Verify the purity of starting materials by NMR, LC-MS, or melting point. Impurities can inhibit the reaction.3. On a larger scale, ensure the reactor's stirring mechanism provides efficient mixing to maintain a homogeneous reaction mixture.4. Carefully re-check the molar equivalents of all reactants. |
| Formation of Significant Impurities | 1. Side reactions due to excessive temperature.2. Decomposition of starting materials or product.3. Presence of impurities in the starting materials leading to byproducts. | 1. Carefully control the internal reaction temperature. Use a temperature probe and a controlled heating mantle or oil bath. Avoid localized overheating.2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.3. Characterize impurities by LC-MS to understand their origin and adjust the synthetic route or purification strategy accordingly. |
| Reaction Stalls Before Completion | 1. Precipitation of starting material or intermediate.2. Deactivation of the acidic catalyst (acetic acid).3. Insufficient mixing leading to localized depletion of reactants. | 1. If a solid precipitates, consider if a different solvent or a co-solvent could improve solubility at the reaction temperature.2. Ensure the acetic acid is of appropriate grade and concentration.3. Increase the stirring rate to improve mass transfer within the reactor. |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction mixture.2. Formation of an oil instead of a crystalline solid.3. Product co-precipitates with impurities. | 1. After cooling, if the product does not precipitate, consider adding a non-solvent to induce crystallization. Perform small-scale solubility tests to identify a suitable anti-solvent.2. Try to "crash out" the product by rapid cooling or adding a seed crystal. If an oil persists, it may need to be purified by chromatography before a suitable crystallization method is found.3. Develop a purification strategy such as recrystallization from a solvent system that selectively dissolves the product at high temperature and leaves impurities behind, or vice-versa. |
| Product Purity is Below Preclinical Standards (>95%) | 1. Incomplete reaction.2. Ineffective purification method.3. Thermal degradation of the product during workup or purification. | 1. Drive the reaction to completion by optimizing reaction time and temperature. Monitor closely by an appropriate analytical method.2. Develop a robust purification protocol. This may involve multiple recrystallizations or a final polishing step with a different technique.3. Avoid prolonged exposure to high temperatures during solvent removal or drying. Use a rotary evaporator at reduced pressure and moderate temperature. |
Experimental Protocols
Laboratory-Scale Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
This protocol is a general guideline based on literature procedures for the synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol derivatives.[5]
Materials:
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3-Aminopyrazole derivative
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β-Ketoester (e.g., Ethyl acetoacetate)
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Glacial Acetic Acid
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-aminopyrazole derivative (1.0 equivalent).
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Add the β-ketoester (1.1 to 1.5 equivalents).
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Add glacial acetic acid to achieve a suitable concentration (e.g., 0.5 M).
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Heat the reaction mixture to 118 °C and maintain this temperature for 12-14 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate upon cooling. If not, slowly add a non-solvent like water or diethyl ether to induce precipitation.
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Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
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Dry the product under vacuum to obtain the crude Pyrazolo[1,5-a]pyrimidin-7-ol derivative.
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Further purify the product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
| Parameter | Value | Reference |
| Reactants | 3-Aminopyrazole derivative, β-Ketoester | [5] |
| Solvent | Acetic Acid (AcOH) | [5] |
| Temperature | 118 °C | [5] |
| Reaction Time | 12–14 hours | [5] |
| Work-up | Cooling, precipitation, filtration | General Practice |
| Purification | Recrystallization or Column Chromatography | General Practice |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical flow for scaling up the synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. a-matrix.ng [a-matrix.ng]
- 4. Stability of Glacial Acetic Acid in High-Temperature Applications [eureka.patsnap.com]
- 5. Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Enhancing Cell Permeability of Pyrazolo[1,5-a]pyrimidine Analogs
A Note on the Core Scaffold: While the query specified Pyrazolo[1,5-a]pyridin-7-ol, the available scientific literature is significantly more robust for the closely related Pyrazolo[1,5-a]pyrimidin-7-ol scaffold. The principles, experimental designs, and troubleshooting strategies detailed herein are largely applicable to both heterocyclic systems. This guide will focus on the pyrimidine core due to the wealth of available data.
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies to consider for improving the cell permeability of a Pyrazolo[1,5-a]pyrimidine hit compound?
A1: Initial strategies should focus on modifying the physicochemical properties of the molecule to fall within the "Rule of Five" guidelines (e.g., MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Key modifications to the Pyrazolo[1,5-a]pyrimidine scaffold include:
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Reducing Polar Surface Area (PSA): Masking polar groups like hydroxyls or amines through methylation or other alkylation can decrease PSA and improve passive diffusion.
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Modulating Lipophilicity (LogP): Systematically substitute different positions on the pyrimidine and pyrazole rings with small alkyl or halo groups to find an optimal LogP, typically in the 1-3 range for good permeability.
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Interrupting Planarity: The fused ring system is quite planar. Introducing substituents that disrupt this planarity can sometimes improve solubility and permeability.
Q2: My Pyrazolo[1,5-a]pyrimidine analog shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A2: This discrepancy often points towards active efflux. The PAMPA assay only measures passive diffusion across an artificial membrane[1][2]. In contrast, Caco-2 cells are a human colon carcinoma cell line that expresses efflux transporters like P-glycoprotein (P-gp)[3]. If your compound is a substrate for one of these transporters, it will be actively pumped out of the Caco-2 cells, resulting in a low apparent permeability[1]. To confirm this, you can run a Caco-2 assay with a known P-gp inhibitor, such as verapamil. A significant increase in permeability in the presence of the inhibitor would confirm that your compound is subject to active efflux.
Q3: How do substitutions at different positions of the Pyrazolo[1,5-a]pyrimidine ring generally affect its properties related to permeability?
A3: Based on structure-activity relationship (SAR) studies, substitutions at various positions can significantly influence lipophilicity and interaction with biological targets[4][5]. For instance, substitutions at the 3 and 7-positions are common synthetic handles. Adding lipophilic groups at these positions can increase LogP, which may improve permeability up to a certain point, after which it can lead to poor solubility. Aromatic rings at positions R2 and R3 have been shown to be important for the biological activity of some analogs[6].
Q4: Can I use in silico models to predict the cell permeability of my Pyrazolo[1,5-a]pyrimidine analogs?
A4: Yes, in silico models are a valuable and cost-effective first step. These models can predict properties like LogP, PSA, and even provide an estimated percentage of human intestinal absorption (%ABS)[7]. While these predictions are useful for prioritizing which compounds to synthesize and test, they are not a substitute for experimental validation with assays like PAMPA or Caco-2.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of a Modified Compound
-
Problem: You have modified your Pyrazolo[1,5-a]pyrimidin-7-ol with a lipophilic group to increase permeability, but now the compound has very low aqueous solubility, making it difficult to perform biological assays.
-
Troubleshooting Steps:
-
Introduce Polar Functionality: Consider adding a small, polar group (e.g., a hydroxyl or methoxy group) at a different position on the scaffold to balance the increased lipophilicity.
-
Salt Formation: If your compound has a basic nitrogen, attempt to form a salt (e.g., a hydrochloride salt) to improve its solubility in aqueous buffers.
-
Formulation Strategies: For in vitro assays, consider using a small percentage of a co-solvent like DMSO. However, be mindful that high concentrations of co-solvents can affect cell-based assays[7].
-
Issue 2: High Compound Recovery in PAMPA but Low in Caco-2 Assay
-
Problem: The total recovery of your compound (amount in donor, acceptor, and membrane/cells) is high in the PAMPA assay, but significantly lower in the Caco-2 assay.
-
Troubleshooting Steps:
-
Investigate Metabolism: Caco-2 cells have some metabolic activity, particularly Phase II conjugation enzymes[3]. Your compound might be getting metabolized by the cells. Analyze the cell lysate and basolateral medium by LC-MS/MS to look for potential metabolites.
-
Check for Non-specific Binding: The compound might be binding to proteins on the cell surface or intracellularly. This can be an issue with highly lipophilic compounds.
-
Assess Cell Viability: At the tested concentration, your compound might be toxic to the Caco-2 cells, leading to a breakdown of the monolayer and inconsistent results. Perform a cytotoxicity assay to rule this out.
-
Data Presentation
Table 1: Predicted Physicochemical and Absorption Properties of Exemplar Pyrazolo[1,5-a]pyrimidine Derivatives
The following table presents in silico predicted data for a series of Pyrazolo[1,5-a]pyrimidine compounds, which can be used to guide initial modifications. The percentage of absorption (%ABS) is calculated using the formula: %ABS = 109 - (0.345 x TPSA)[7].
| Compound ID | Molecular Weight ( g/mol ) | TPSA (Ų) | % Absorption (%ABS) |
| 5a | 381.42 | 60.24 | 88.24 |
| 5b | 415.87 | 60.24 | 88.24 |
| 5c | 397.86 | 60.24 | 88.24 |
| 9a | 445.51 | 94.24 | 76.53 |
| 9b | 480.00 | 94.24 | 76.53 |
| 9c | 463.95 | 94.24 | 76.53 |
| 13c | 391.44 | 59.54 | 88.45 |
| 13i | 425.46 | 59.54 | 88.45 |
Data sourced from in silico predictions reported in a study on Pyrazolo[1,5-a]pyrimidines[7].
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures and is designed to assess passive permeability[2][8].
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well acceptor plates (low-binding)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the filter (donor) plate. Be careful not to puncture the membrane.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%).
-
Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the test compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing compound permeability across a Caco-2 cell monolayer, which models the human intestinal epithelium[3][9].
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 12- or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
TEER (Transepithelial Electrical Resistance) meter
-
Lucifer yellow (for monolayer integrity check)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values should be >200 Ω·cm². Additionally, perform a lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 20-30 minutes at 37°C.
-
Prepare Dosing Solution: Dilute the test compound in HBSS to the desired final concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B→A) Transport (for efflux assessment):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample as described for A→B transport.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter[1].
-
Mandatory Visualizations
Caption: Workflow for improving the cell permeability of a hit compound.
Caption: Interpreting results from PAMPA and Caco-2 assays.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Reducing off-target effects of Pyrazolo[1,5-a]pyridin-7-ol kinase inhibitors
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Pyrazolo[1,5-a]pyridin-7-ol kinase inhibitors, focusing on mitigating off-target effects to ensure data integrity and therapeutic relevance.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is showing unexpected toxicity or a phenotype inconsistent with targeting the primary kinase. What is the likely cause?
A1: Unexpected biological effects are often attributable to off-target activity, where the inhibitor binds to and modulates the function of kinases other than the intended target.[1][2] The Pyrazolo[1,5-a]pyrimidine scaffold, a related structure, is known to be a privileged core in kinase drug discovery, capable of binding to the ATP pocket of various kinases.[3] This promiscuity can lead to the inhibition of multiple kinases, sometimes with potencies comparable to the primary target, causing unforeseen cellular consequences.[4][5]
Q2: How can I determine if my inhibitor has significant off-target effects?
A2: The most direct method is to perform a comprehensive kinase selectivity profile. This involves screening your compound against a large panel of recombinant kinases (often hundreds) to measure its inhibitory activity (e.g., IC50) against each.[2][6] Several commercial services offer such profiling. This approach provides a broad view of the inhibitor's selectivity and identifies potential off-target kinases that may be responsible for the observed phenotype.[4]
Q3: My kinase profile revealed several potent off-targets. How do I validate that these are engaged in a cellular context?
A3: In vitro biochemical data doesn't always translate directly to cells. To confirm that your inhibitor is engaging the suspected off-targets within a cellular environment, a Cellular Thermal Shift Assay (CETSA) is a powerful tool.[7][8] CETSA measures the thermal stabilization of a protein upon ligand binding.[9] If your inhibitor binds to an off-target kinase in cells, that kinase will exhibit increased thermal stability.[10][11] This provides direct evidence of target engagement in a physiological context.
Q4: What strategies can I employ to reduce the off-target effects of my current inhibitor?
A4:
-
Dose Reduction: The simplest approach is to use the lowest effective concentration of the inhibitor that still modulates the primary target. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Structural Modification (Medicinal Chemistry): If you have medicinal chemistry support, structure-activity relationship (SAR) studies can guide the modification of the inhibitor to enhance selectivity. For example, adding specific functional groups can improve binding to the primary target while disrupting interactions with off-target kinases.[12][13]
-
Orthogonal Inhibition: Use a structurally different inhibitor that targets the same primary kinase but has a distinct off-target profile.[2] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Q5: Are there computational tools that can predict potential off-targets for my inhibitor?
A5: Yes, computational methods can provide valuable insights. Techniques based on comparing the structural similarity of kinase ATP binding sites can predict potential cross-activities.[14][15] These in silico approaches can help prioritize which off-targets to investigate experimentally and can be a cost-effective first step before embarking on large-scale biochemical screening.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between biochemical and cellular assays. | 1. Poor cell permeability of the inhibitor.2. High intracellular ATP concentrations (~1-5 mM) competing with the inhibitor.[1]3. Inhibitor efflux by cellular transporters.4. Inhibitor metabolism by the cell. | 1. Perform a cell permeability assay.2. Determine the inhibitor's mechanism of action (e.g., ATP-competitive). If competitive, higher concentrations may be needed in cells.[1]3. Use CETSA to confirm target engagement at the concentrations used in your cellular assays.[7][16]4. Test for inhibitor stability in cell culture media and cell lysates. |
| High background signal or false positives in screening assays. | 1. Compound interference (e.g., autofluorescence).[17]2. Non-specific inhibition due to compound aggregation.[17]3. Reagent impurity.[17] | 1. Run control experiments with the compound in the absence of the enzyme to check for assay interference.2. Check the solubility of your compound in the assay buffer. Include detergents like Triton X-100 at low concentrations (e.g., 0.01%) if aggregation is suspected.3. Ensure high purity of all reagents, especially ATP and substrates. |
| Observed phenotype does not match known function of the target kinase. | 1. Significant off-target effects are dominating the cellular response.[2]2. The inhibitor is paradoxically activating a signaling pathway.[18]3. The role of the target kinase in the specific cell context is not fully understood. | 1. Perform a comprehensive kinase selectivity screen to identify potent off-targets.[4][6]2. Validate key off-targets using CETSA and orthogonal inhibitors.[2][8]3. Map the downstream signaling effects using phosphoproteomics or Western blotting for key pathway nodes to understand the system-level response. |
Experimental Protocols & Data
Kinase Selectivity Data Presentation
The following table presents hypothetical selectivity data for a this compound inhibitor, "Compound X," against its primary target and known off-targets. This illustrates how quantitative data should be structured for clear comparison.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Notes |
| Primary Target (e.g., CDK2) | 15 | 1x | On-target |
| Off-Target 1 (e.g., KDR/VEGFR2) | 150 | 10x | Potential anti-angiogenic effects |
| Off-Target 2 (e.g., SRC) | 450 | 30x | Implicated in cell motility |
| Off-Target 3 (e.g., p38α) | 1,200 | 80x | Stress-activated pathway |
| Off-Target 4 (e.g., RET) | >10,000 | >667x | Considered non-significant |
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general method for assessing inhibitor selectivity using a radiometric assay format, which is considered a gold standard.[2][19]
Objective: To determine the IC50 value of an inhibitor against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35)
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Procedure:
-
Inhibitor Preparation: Serially dilute the inhibitor in kinase reaction buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.
-
Reaction Setup: In each well of a 96-well plate, add:
-
Kinase reaction buffer
-
Diluted inhibitor or DMSO control
-
Specific peptide substrate
-
Recombinant kinase
-
-
Initiate Reaction: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. The concentration of ATP should ideally be close to the Km(ATP) for each specific kinase to accurately reflect inhibitor potency.[1][20]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[20]
-
Stop Reaction: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the washed paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to validate that an inhibitor binds to its target(s) in intact cells.[7][8][16]
Objective: To measure the thermal stabilization of a target kinase in response to inhibitor binding in a cellular environment.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound inhibitor
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target kinase
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the inhibitor or DMSO (vehicle) for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each sample. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and therefore target engagement.[8]
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridin-7-ol as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyrazolo[1,5-a]pyridin-7-ol as a potential kinase inhibitor. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document focuses on the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. These compounds are evaluated against established multi-kinase inhibitors, particularly those targeting the Src family of kinases, to offer a framework for validating the mechanism of action.
Introduction to Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with the ATP-binding pocket of a wide range of protein kinases.[1][2] These heterocyclic compounds typically act as ATP-competitive inhibitors, forming key hydrogen bond interactions with the hinge region of the kinase domain.[2] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the bicyclic ring system significantly influence their potency and selectivity against specific kinases.[1][3]
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors is competitive inhibition with ATP. The nitrogen atoms within the pyrazole and pyridine rings act as hydrogen bond acceptors and donors, mimicking the adenine region of ATP and thereby binding to the kinase's hinge region. This occupation of the ATP-binding site prevents the transfer of a phosphate group from ATP to the substrate protein, thus inhibiting the kinase's catalytic activity.
Comparative Kinase Inhibition Profile
To contextualize the potential efficacy of this compound, it is compared with well-characterized Src family kinase (SFK) inhibitors: Dasatinib, Saracatinib, and Bosutinib. These inhibitors are known to target multiple kinases, a common characteristic of ATP-competitive drugs.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine Derivative (Example) | Pim-1 | 52,000 | [4] |
| Dasatinib | Src | 0.5 | [5] |
| Abl | <0.78 | [6] | |
| Lck | <1.0 | [7] | |
| c-Kit | <30 | [5] | |
| PDGFRβ | <30 | [5] | |
| Saracatinib (AZD0530) | Src | 2.7 | [8] |
| c-Yes, Fyn, Lyn, Blk, Fgr, Lck | 4-10 | ||
| Abl | 30 | ||
| EGFR | 66 | ||
| Bosutinib (SKI-606) | Src | 1.2 | [9] |
| Abl | 1.0 | [9] |
Note: The IC50 value for the Pyrazolo[1,5-a]pyrimidine derivative is in the micromolar range, indicating significantly lower potency compared to the established inhibitors in this example. The inhibitory potential of this compound would need to be determined experimentally.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound, a series of biochemical and cell-based assays are required.
Biochemical Kinase Activity Assays
These assays directly measure the catalytic activity of the target kinase in the presence of the inhibitor.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: A terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium and fluorescein into close proximity and allowing FRET to occur upon excitation.[10]
-
Protocol Outline:
-
A dilution series of the kinase is incubated with the fluorescein-labeled substrate and ATP.[10]
-
A terbium-labeled antibody specific for the phosphorylated substrate is added.[10]
-
The TR-FRET signal is measured, and the 520/490 nm emission ratio is plotted against the inhibitor concentration to determine the IC50.[10]
-
-
Direct Binding Assays
These assays confirm the physical interaction between the inhibitor and the kinase.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (kinase). This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[11][12]
-
Protocol Outline:
-
Immobilize the purified kinase onto a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal in real-time to determine the on-rate (ka) and off-rate (kd).
-
Calculate the equilibrium dissociation constant (KD = kd/ka).
-
-
Cell-Based Assays
These assays validate the inhibitor's activity in a more physiologically relevant context.
-
Cellular Phospho-protein ELISA:
-
Principle: This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase within cells.[13]
-
Protocol Outline:
-
Seed cells in a 96-well plate and treat with various concentrations of the inhibitor.
-
Lyse the cells and add the lysates to a microplate coated with a capture antibody for the target substrate.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.[13]
-
Add a chromogenic substrate and measure the absorbance to quantify the level of substrate phosphorylation.
-
-
Conclusion
While direct experimental data for this compound is currently lacking, the broader class of pyrazolo[1,5-a]pyridine and pyrimidine derivatives has shown promise as ATP-competitive kinase inhibitors. To rigorously validate the mechanism of action of this compound, a systematic approach employing the biochemical and cellular assays outlined in this guide is essential. A direct comparison of its in vitro and in-cellulo potency against established inhibitors like Dasatinib, Saracatinib, and Bosutinib will be crucial in determining its therapeutic potential. The provided experimental frameworks offer a robust starting point for researchers to elucidate the precise inhibitory profile and mechanism of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - GE [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Analogs as Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
Disclaimer: Initial searches for Structure-Activity Relationship (SAR) studies of Pyrazolo[1,5-a]pyridin-7-ol analogs did not yield specific publications or quantitative data for this exact scaffold. Therefore, this guide focuses on the broader, well-documented class of Pyrazolo[1,5-a]pyridine derivatives, specifically their activity as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, to provide a relevant and illustrative comparison for researchers, scientists, and drug development professionals.
The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of potent and selective antagonists of the CRF1 receptor.[1] The CRF1 receptor is a G-protein-coupled receptor that plays a crucial role in the body's response to stress and has been implicated in anxiety and depression.[1] This guide provides a comparative analysis of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridine derivatives, summarizing their SAR and providing detailed experimental protocols for their evaluation.
Quantitative Data Summary
The following table summarizes the in vitro activity of a selection of pyrazolo[1,5-a]pyridine analogs as CRF1 receptor antagonists. The data highlights the impact of substitutions at the C-2, C-3, and C-7 positions of the pyrazolo[1,5-a]pyridine core on binding affinity (IC50) to the human CRF1 receptor.
| Compound | R¹ (C-2) | R² (C-3) | R³ (C-7) | hCRF1 Binding IC50 (nM)[1] |
| 24a | H | n-Pr₂N | 2,4-Cl₂-Ph | 12 |
| 24b | H | c-Pr₂CH-N | 2,4-Cl₂-Ph | 5.3 |
| 24f | Me | n-Pr₂N | 2,4-Cl₂-Ph | 11 |
| 24g | Me | c-Pr₂CH-N | 2,4-Cl₂-Ph | 4.2 |
| 46 (E2508) | Et | (c-Pr)CH₂-N-(THP-4-CH₂) | 2,6-(OMe)₂-4-(CH₂OMe)-Ph | 4.8 |
Key SAR Observations:
-
Substitution at C-3: The nature of the dialkylamino group at the C-3 position significantly influences binding affinity. The dicyclopropylmethylamino group in compounds 24b and 24g generally leads to higher potency compared to the di-n-propylamino group in 24a and 24f .[1]
-
Substitution at C-2: Alkyl substitution at the C-2 position, such as a methyl group in 24f and 24g , appears to be well-tolerated and can contribute to improved potency.[1]
-
Substitution at C-7: The substitution pattern on the phenyl ring at the C-7 position is a critical determinant of activity. The lead compound 46 (E2508) features a 2,6-dimethoxy-4-methoxymethylphenyl group, which contributes to its potent in vitro activity and favorable drug-like properties.[1]
Experimental Protocols
CRF1 Receptor Binding Assay
This protocol is used to determine the binding affinity of the pyrazolo[1,5-a]pyridine analogs to the human CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]-Sauvagine is used as the radioligand.
-
Assay Buffer: The binding buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% bovine serum albumin.
-
Incubation: Test compounds at various concentrations are incubated with the cell membranes and the radioligand in the assay buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
cAMP Functional Assay
This assay is used to determine the functional antagonist activity of the compounds by measuring their ability to inhibit CRF-stimulated cyclic AMP (cAMP) accumulation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CRF1 receptor are cultured to near confluency.
-
Pre-incubation: The cells are pre-incubated with the test compounds at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of CRF.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: The EC50 values, representing the concentration of the antagonist that causes a 50% inhibition of the maximal CRF response, are determined by non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: CRF1 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow
Caption: General workflow for SAR studies of Pyrazolo[1,5-a]pyridine analogs.
References
Comparative analysis of different synthetic routes to Pyrazolo[1,5-a]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug development. This guide provides a comparative analysis of different synthetic strategies to access a key derivative, Pyrazolo[1,5-a]pyridin-7-ol. The routes are compared based on reaction conditions, yields, and starting material accessibility, with detailed experimental protocols and quantitative data presented for easy comparison.
Overview of Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the construction of the pyrazole ring onto a pre-existing pyridine ring or vice-versa. Key strategies include the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, and the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. For the specific synthesis of this compound, routes involving substituted pyridines as starting materials are of particular interest.
Synthetic Route 1: From 2-Amino-6-methoxypyridine
One common approach involves the use of a readily available substituted pyridine, such as 2-amino-6-methoxypyridine. This method proceeds through the formation of an N-aminopyridinium salt followed by a [3+2] cycloaddition reaction and subsequent deprotection of the methoxy group to yield the desired 7-hydroxy product.
Experimental Protocol:
Step 1: Synthesis of N-(6-methoxypyridin-2-yl)amine
To a solution of 2-amino-6-methoxypyridine in a suitable solvent, such as dichloromethane, is added an aminating agent like hydroxylamine-O-sulfonic acid at a controlled temperature. The reaction mixture is stirred for several hours, followed by an aqueous work-up and purification by column chromatography to yield the N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition
The N-aminopyridinium salt is then reacted with a suitable three-carbon synthon, such as a substituted propiolate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction is typically heated to facilitate the cycloaddition and subsequent aromatization to the pyrazolo[1,5-a]pyridine core.
Step 3: Demethylation to this compound
The resulting 7-methoxypyrazolo[1,5-a]pyridine derivative is subjected to demethylation. This can be achieved using various reagents, such as boron tribromide (BBr₃) in dichloromethane at low temperatures or hydrobromic acid (HBr) at elevated temperatures. Following the reaction, a careful work-up and purification provide the final this compound.
Synthetic Route 2: Cyclocondensation of a Hydrazinopyridine Derivative
An alternative strategy involves the construction of the pyrazole ring from a hydrazine-substituted pyridine precursor. This method relies on the reaction of a 2-hydrazinopyridine bearing a hydroxyl or protected hydroxyl group at the 6-position with a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol:
Step 1: Synthesis of 2-Hydrazino-6-methoxypyridine
Starting from 2-chloro-6-methoxypyridine, the hydrazine moiety can be introduced by reaction with hydrazine hydrate. This reaction is typically carried out in a protic solvent like ethanol under reflux conditions.
Step 2: Cyclocondensation with a 1,3-Dicarbonyl Equivalent
The synthesized 2-hydrazino-6-methoxypyridine is then reacted with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a protected form thereof, in an acidic medium (e.g., acetic acid) or with a Lewis acid catalyst. The reaction mixture is heated to promote the cyclocondensation and formation of the pyrazole ring.
Step 3: Demethylation
Similar to the first route, the resulting 7-methoxypyrazolo[1,5-a]pyridine is deprotected using standard demethylation procedures to afford this compound.
Comparison of Synthetic Routes
| Parameter | Synthetic Route 1 (from 2-Amino-6-methoxypyridine) | Synthetic Route 2 (from 2-Hydrazino-6-methoxypyridine) |
| Starting Materials | 2-Amino-6-methoxypyridine, aminating agent, alkyne | 2-Chloro-6-methoxypyridine, hydrazine hydrate, 1,3-dicarbonyl compound |
| Number of Steps | 3 | 3 |
| Key Reactions | N-amination, [3+2] cycloaddition, demethylation | Hydrazinolysis, cyclocondensation, demethylation |
| Typical Overall Yield | Moderate to Good | Moderate |
| Advantages | Readily available starting materials, well-established cycloaddition chemistry. | Direct formation of the pyrazole ring. |
| Disadvantages | May require harsh conditions for demethylation, potential for side reactions during amination. | Handling of hydrazine, potential for regioselectivity issues with unsymmetrical dicarbonyls. |
Logical Workflow for Synthesis Selection
The choice between these synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the key chemical transformations. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route.
Caption: Logical workflow for selecting a synthetic route to this compound.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway of this compound is not detailed in the provided search results, compounds with this scaffold are known to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor of a protein kinase, thereby affecting downstream cellular processes.
Caption: Hypothetical signaling pathway showing kinase inhibition.
In Vivo Efficacy of Pyrazolo[1,5-a]pyridine and Related Heterocyclic Derivatives in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of several Pyrazolo[1,5-a]pyridine and related pyrazolo-fused heterocyclic derivatives. The data presented is based on preclinical animal studies and is intended to offer insights into their therapeutic potential across different disease areas, including oncology, neurology, and inflammatory diseases.
Due to the limited availability of in vivo efficacy data for Pyrazolo[1,5-a]pyridin-7-ol derivatives specifically, this guide has been expanded to include structurally related and pharmacologically active compounds from the Pyrazolo[1,5-a]pyridine, Pyrazolo[1,5-a]pyrimidine, and Pyrazolo[1,5-a]quinazoline families. This allows for a broader understanding of the therapeutic applications of this class of compounds.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of selected pyrazolo-fused heterocyclic derivatives in various animal models.
Anticancer Efficacy
| Compound ID | Derivative Class | Animal Model | Dosing Regimen | Efficacy |
| WF-47-JS03 (1) | Pyrazolo[1,5-a]pyrimidine | LC-2/ad Tumor-Bearing Mice (RET-driven xenograft) | 10 mg/kg, p.o., q.d. for 21 days | Strong tumor regression[1][2] |
| 20e (IHMT-PI3K-315) | Pyrazolo[1,5-a]pyridine | MC38 Syngeneic Mouse Model | Not Specified | Suppressed tumor growth |
Neuroprotective Efficacy
| Compound ID | Derivative Class | Animal Model | Dosing Regimen | Efficacy |
| Compound 11 | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Rodent Model of Cognition (V-maze) | 0.32 mg/kg | Pro-cognitive effects[3][4] |
Anti-inflammatory Efficacy
| Compound ID | Derivative Class | Animal Model | Dosing Regimen | Efficacy |
| Compound 9j | Pyrazolo[1,5-a]quinazoline | Acute Ulcerative Colitis Model | 60 mg/kg | Relief of ulcerative colitis symptoms[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
Anticancer Xenograft Study (WF-47-JS03)
-
Animal Model: LC-2/ad tumor-bearing mice were used to establish RET-driven tumor xenografts.[1]
-
Procedure: Specific details on the number of cells injected and the site of injection were not available in the reviewed literature. Following tumor establishment, mice were treated with WF-47-JS03.
-
Treatment: Mice received oral (p.o.) doses of 10 mg/kg of WF-47-JS03 once daily (q.d.) for 21 consecutive days.[1][2]
-
Efficacy Endpoint: The primary outcome was the measurement of tumor regression over the course of the treatment.[1]
Cognition Study in Rodents (Compound 11)
-
Animal Model: Rodents were used to assess the impact of Compound 11 on cognitive function.
-
Behavioral Assay: The V-maze test was employed to evaluate cognition.[3][4] The specifics of the V-maze protocol, including the learning and memory paradigms, were detailed in the supporting information of the primary study, which was not accessible for this review.
-
Treatment: A dose of 0.32 mg/kg of Compound 11 was administered to the animals.[3][4] The route and timing of administration relative to the behavioral testing were not specified in the reviewed abstracts.
-
Efficacy Endpoint: The assessment of in vivo activity was based on the performance of the animals in the V-maze, indicating pro-cognitive effects.[3][4]
Acute Ulcerative Colitis Study (Compound 9j)
-
Animal Model: An acute model of ulcerative colitis was induced in an unspecified animal model.
-
Procedure: Details of the induction of colitis were not available in the reviewed literature.
-
Treatment: A single dose of 60 mg/kg of Compound 9j was administered.[5] The route of administration was not specified.
-
Efficacy Endpoint: The primary outcome was the alleviation of symptoms associated with ulcerative colitis.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these pyrazolo-fused derivatives are attributed to their modulation of specific signaling pathways.
RET Kinase Signaling Pathway (WF-47-JS03)
WF-47-JS03 is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. In certain cancers, mutations or fusions of the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT. By inhibiting RET kinase activity, WF-47-JS03 blocks these oncogenic signals.
Inhibition of the RET signaling pathway by WF-47-JS03.
PI3Kγ/δ Signaling Pathway (20e - IHMT-PI3K-315)
The compound 20e is an inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). These isoforms are predominantly expressed in immune cells and play a crucial role in cell signaling, proliferation, and survival. In the context of cancer, inhibiting PI3Kγ/δ can modulate the tumor microenvironment and reduce tumor growth.
Inhibition of the PI3Kγ/δ signaling pathway by 20e.
mGluR2 Signaling Pathway (Compound 11)
Compound 11 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor that, upon activation by glutamate, inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). As a NAM, Compound 11 reduces the activity of mGluR2, which can enhance synaptic plasticity and cognitive function.
Negative allosteric modulation of mGluR2 by Compound 11.
JAK/STAT and BRD4 Signaling in Inflammation (Compound 9j)
Compound 9j is a dual inhibitor of Janus kinase 2 (JAK2) and Bromodomain-containing protein 4 (BRD4). The JAK/STAT pathway is a key signaling cascade for numerous cytokines and growth factors involved in inflammation. BRD4 is an epigenetic reader that regulates the transcription of pro-inflammatory genes. By inhibiting both targets, Compound 9j can effectively suppress inflammatory responses.
Dual inhibition of JAK2 and BRD4 by Compound 9j.
References
- 1. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pyrazolo[1,5-a]pyridine Compound 5x vs. Alpelisib (BYL719) as p110α Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent PI3Kα Inhibitors
This guide provides a detailed head-to-head comparison of a novel Pyrazolo[1,5-a]pyridine derivative, compound 5x, and the clinically approved drug Alpelisib (BYL719), both potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). This comparison is based on publicly available preclinical data, focusing on inhibitory potency and the methodologies used for these measurements.
Introduction to PI3Kα and Its Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for cancer therapy. Inhibition of the p110α catalytic subunit of PI3Kα has emerged as a promising strategy for the treatment of various solid tumors.
Compound Overview
Pyrazolo[1,5-a]pyridine Compound 5x: A novel, highly potent, and selective inhibitor of p110α. It belongs to the pyrazolo[1,5-a]pyridine scaffold, a class of compounds that has demonstrated significant potential in kinase inhibition.
Alpelisib (BYL719): An orally bioavailable, potent, and selective p110α inhibitor that has received regulatory approval for the treatment of certain types of breast cancer. It serves as a benchmark for the development of new PI3Kα inhibitors.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported in vitro IC50 values of Compound 5x and Alpelisib against the p110α isoform of PI3K.
| Compound | Target | IC50 (nM) |
| Pyrazolo[1,5-a]pyridine 5x | p110α | 0.9[1] |
| Alpelisib (BYL719) | p110α | ~5[2][3] |
Note: IC50 values can vary depending on the specific assay conditions. A direct comparison is most accurate when the compounds are evaluated under identical experimental protocols.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the objective interpretation of inhibitory potency data. Below are generalized protocols for in vitro kinase assays used to determine the IC50 values of PI3Kα inhibitors. The specific details for Compound 5x and Alpelisib are based on typical methodologies reported in the literature for this class of compounds.
In Vitro PI3Kα Kinase Assay (General Protocol)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PI3Kα by 50%.
Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3Kα enzyme. The amount of PIP3 produced is then quantified, typically using a luminescence- or fluorescence-based detection method.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
Kinase buffer (e.g., HEPES, MgCl2, BSA)
-
ATP (Adenosine triphosphate)
-
PIP2 substrate
-
Test inhibitors (Compound 5x, Alpelisib) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or HTRF® Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The PI3Kα enzyme and PIP2 substrate are diluted to their optimal concentrations in the kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor in the wells of a microplate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (in the case of ADP-Glo™) or the competitive binding of a labeled PIP3 analog (in the case of HTRF®) is measured using a microplate reader.
-
Data Analysis: The luminescence or fluorescence signal is plotted against the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Specific details for Alpelisib (BYL719) IC50 determination were reported by Fritsch et al. (2014) and likely involved a homogenous time-resolved fluorescence (HTRF) assay. [4][5][6][7] The specific experimental protocol for Compound 5x would be detailed in its primary publication.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of PI3Kα inhibition and the experimental process, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Caption: A generalized workflow for determining IC50 values.
Conclusion
Both the novel Pyrazolo[1,5-a]pyridine compound 5x and the established drug Alpelisib (BYL719) are highly potent inhibitors of PI3Kα. Based on the reported IC50 values, Compound 5x demonstrates approximately 5-fold greater potency in in vitro biochemical assays.
For drug development professionals, this head-to-head comparison highlights the potential of the pyrazolo[1,5-a]pyridine scaffold for developing next-generation PI3Kα inhibitors. Further studies, including in vivo efficacy, pharmacokinetic profiling, and safety assessments, would be necessary to fully evaluate the therapeutic potential of Compound 5x relative to Alpelisib. Researchers are encouraged to consult the primary publications for detailed experimental conditions to make fully informed comparisons.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpelisib (BYL-719) | PI3Kα抑制剂 | MCE [medchemexpress.cn]
- 4. escholarship.org [escholarship.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Kinase Cross-Reactivity Profile of a Pyrazolo[1,5-a]pyrimidine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1][2] Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative Pyrazolo[1,5-a]pyrimidine compound, CFI-402257, against a broad panel of kinases, offering insights into its selectivity profile. While the specific compound Pyrazolo[1,5-a]pyridin-7-ol was the initial focus, publicly available kinome-wide screening data for this exact molecule is limited. Therefore, we present data for the closely related and well-characterized clinical candidate CFI-402257 to illustrate the principles of kinase selectivity profiling for this chemical class.
Executive Summary
CFI-402257, a potent inhibitor of Threonine Tyrosine Kinase (TTK), demonstrates exceptional selectivity across the human kinome.[3][4] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target toxicities. In contrast, many kinase inhibitors exhibit a broader spectrum of activity, which can be beneficial in certain therapeutic contexts but also carries a higher risk of adverse effects. This guide will delve into the quantitative data underpinning these selectivity profiles, detail the experimental methodologies used to generate such data, and visualize the cellular context of a key inhibited kinase pathway.
Kinase Inhibition Profile: A Comparative Analysis
The selectivity of a kinase inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The following tables present the kinase inhibition data for our representative highly selective Pyrazolo[1,5-a]pyrimidine, CFI-402257, and a hypothetical less-selective compound from the same class to highlight the differences in their cross-reactivity profiles.
Table 1: Kinase Selectivity Profile of CFI-402257 (A Highly Selective Pyrazolo[1,5-a]pyrimidine)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TTK |
| TTK (Mps1) | 1.7 | 1 |
| Aurora A | >1,000 | >588 |
| Aurora B | >1,000 | >588 |
| CDK2/cyclin E | >1,000 | >588 |
| PI3Kα | >1,000 | >588 |
| p38α | >1,000 | >588 |
| ...and 257 other kinases | >1,000 | >588 |
Data based on published reports for CFI-402257, which was tested against a panel of 262 human kinases at a concentration of 1 µM and showed no significant inhibition of any other kinase.[3][4]
Table 2: Hypothetical Kinase Selectivity Profile of a Less-Selective Pyrazolo[1,5-a]pyrimidine (Compound X)
| Kinase Target | IC50 (nM) |
| Primary Target A | 15 |
| Primary Target B | 50 |
| Off-Target Kinase 1 | 150 |
| Off-Target Kinase 2 | 300 |
| Off-Target Kinase 3 | 800 |
| Off-Target Kinase 4 | >1,000 |
This hypothetical data for "Compound X" illustrates a scenario where a compound from the same chemical class might exhibit activity against multiple kinases with varying potencies. This broader activity profile would necessitate further investigation to understand the functional consequences of inhibiting these off-target kinases.
Experimental Protocols
The determination of a compound's kinase inhibition profile is a critical step in drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for the radiometric assay
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., Pyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or phosphorimager (for radiometric assay)
-
Fluorescence plate reader (for fluorescence-based assays)
Procedure (Radiometric Assay):
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the kinase assay buffer.
-
Prepare a master mix containing the kinase assay buffer, recombinant kinase, and substrate.
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
-
Assay Setup:
-
Add the serially diluted test compound to the wells of a 96-well plate. Include a control with DMSO only (no inhibitor).
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the kinase reaction by adding the ATP solution to each well.
-
-
Reaction Incubation:
-
Incubate the plate at the specified temperature for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
-
Detection and Data Analysis:
-
Quantify the amount of incorporated radiolabel in each spot using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Signaling Pathway Context
To understand the biological implications of inhibiting a particular kinase, it is crucial to consider its role in cellular signaling pathways. As Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases such as PI3K and p38, we present a simplified diagram of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5]
PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The Pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile starting point for the development of highly potent and selective kinase inhibitors, as exemplified by CFI-402257. By employing rigorous biochemical assays and understanding the broader context of cellular signaling pathways, researchers can effectively characterize and optimize these compounds for therapeutic applications. This comparative guide serves as a foundational resource for professionals in the field, emphasizing the importance of selectivity in the design of next-generation kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Pyrazolo[1,5-a]pyridin-7-ol and Commercial pH Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of Pyrazolo[1,5-a]pyridin-7-ol against a selection of widely used commercial fluorescent probes for pH measurement. The following sections present quantitative data, experimental protocols, and visual diagrams to aid in the selection of the most suitable probe for your research needs.
Quantitative Data Comparison
The fluorescent properties of this compound are benchmarked against popular commercial pH indicators: BCECF, pHrodo™ Red, pHrodo™ Green, Protonex™ Green 500, and Protonex™ Red 600. The data presented below is compiled from various sources and should be used as a comparative reference. Note that some data for specific probes were not available in the searched literature.
| Property | Pyrazolo[1,5-a]pyridine Derivative[1] | BCECF | pHrodo™ Red[2][3][4] | pHrodo™ Green[5][6] | Protonex™ Green 500[7][8] | Protonex™ Red 600[9][10][11] |
| Excitation Max (nm) | ~380 (in acidic conditions) | 440 (pH insensitive), 505 (pH sensitive)[12] | 560 | 509 | 443-445 | 575 |
| Emission Max (nm) | 445 (in acidic conditions) | 527-535[12] | 585 | 533 | 503-505 | 597 |
| Stokes Shift (nm) | ~65 | ~22-87 | 25 | 24 | ~58-62 | 22 |
| Quantum Yield (Φ) | 0.64 (at pH 2.4)[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | ~90,000[12] | Data not available | Data not available | Data not available | Data not available |
| Photostability | High (qualitative)[1] | Moderate (photobleaching can occur) | High (do not photobleach significantly)[3] | High (do not photobleach significantly)[3] | Data not available | Data not available |
| pKa | 3.03[1] | ~6.97-7.0[13][14] | ~6.5 | ~6.5 | Data not available | Data not available |
Note: The data for the Pyrazolo[1,5-a]pyridine derivative is based on a novel synthesized fluorophore for detecting acidic pH and may not be fully representative of this compound under all conditions[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the comparative data.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., spectroscopic grade ethanol or buffer)
-
Standard fluorophore with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield (this compound)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Assessment of Photostability
This protocol describes a method to evaluate the photostability of a fluorescent probe under continuous illumination.
Materials:
-
Fluorescence microscope with a light source (e.g., Xenon arc lamp or laser)
-
Camera for image acquisition
-
Sample of the fluorescent probe in solution or in live cells
-
Image analysis software
Procedure:
-
Prepare the sample by dissolving the fluorescent probe in a suitable solvent or by loading it into live cells.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) for continuous illumination.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Use a constant excitation intensity and exposure time.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
Live-Cell Imaging of Intracellular pH
This protocol provides a general workflow for using a pH-sensitive fluorescent probe to visualize and measure pH changes in living cells.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescent pH probe (e.g., this compound derivative or commercial probe)
-
Cell culture medium
-
Fluorescence microscope equipped for live-cell imaging (with environmental control for temperature and CO₂)
-
Buffers of known pH for calibration
-
Ionophores (e.g., nigericin and valinomycin) for pH calibration
Procedure:
-
Cell Loading: Incubate the cells with the fluorescent pH probe at an appropriate concentration and for a sufficient duration to allow for cellular uptake.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove any extracellular probe.
-
Imaging: Mount the cells on the microscope stage and acquire fluorescence images. For dynamic processes, a time-lapse series can be recorded.
-
Calibration (optional but recommended for quantitative measurements):
-
At the end of the experiment, treat the cells with a buffer containing ionophores (e.g., nigericin and valinomycin) to equilibrate the intracellular and extracellular pH.
-
Sequentially perfuse the cells with calibration buffers of known pH values (e.g., ranging from pH 5.5 to 7.5).
-
Acquire fluorescence images at each pH value.
-
Generate a calibration curve by plotting the fluorescence intensity (or ratio for ratiometric probes) against the known pH values.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the regions of interest within the cells from the experimental images.
-
Convert the measured fluorescence intensities to pH values using the calibration curve.
-
Visualizations
Signaling Pathway: Endocytosis and Lysosomal Acidification
The following diagram illustrates the process of endocytosis, where extracellular material is internalized by the cell, leading to the formation of endosomes that mature into lysosomes. This process involves a progressive decrease in the luminal pH, which is a key application for pH-sensitive fluorescent probes.
Caption: The endocytic pathway leading to lysosomal degradation and acidification.
Experimental Workflow: Benchmarking Fluorescent Probes
This diagram outlines the general workflow for comparing the performance of a novel fluorescent probe, such as this compound, against commercial alternatives.
Caption: A generalized workflow for benchmarking fluorescent probes.
References
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pHrodo Red/pHrodo Red FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. selectscience.net [selectscience.net]
- 7. Protonex(TM) Green 500 | AAT Bioquest | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Protonex™ Red 600 | AAT Bioquest [aatbio.com]
- 10. Protonex(TM) Red 600, SE | AAT Bioquest | Biomol.com [biomol.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BCECF, Free Acid - Biotium [biotium.com]
- 14. bio-rad.com [bio-rad.com]
Validating the Antitubercular Potential of the Pyrazolo[1,5-a]pyridine Scaffold Against Resistant Mycobacterium tuberculosis Strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global tuberculosis control efforts. This necessitates the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype, with several derivatives demonstrating potent activity against both drug-susceptible and drug-resistant Mtb. This guide provides a comparative analysis of the antitubercular activity of key Pyrazolo[1,5-a]pyridine derivatives, alongside established anti-TB drugs, supported by experimental data and detailed methodologies.
While direct and extensive data on Pyrazolo[1,5-a]pyridin-7-ol is limited in the reviewed literature, this guide will focus on closely related and well-studied derivatives from the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidin-7(4H)-one series to validate the potential of this core scaffold.
Comparative Antitubercular Activity
The in vitro activity of novel compounds is a critical first step in their evaluation as potential drug candidates. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of a compound against a specific microbial strain. The following tables summarize the MIC values of representative Pyrazolo[1,5-a]pyridine derivatives against drug-susceptible and drug-resistant Mtb strains, in comparison to first-line antitubercular drugs.
| Compound/Drug | Mtb H37Rv (Drug-Susceptible) MIC (µg/mL) | Isoniazid-Resistant Mtb (rINH) MIC (µg/mL) | Rifampicin-Resistant Mtb (rRMP) MIC (µg/mL) |
| Pyrazolo[1,5-a]pyridine-3-carboxamide derivative (6j) [1] | <0.002 | <0.002 | <0.002 |
| Pyrazolo[1,5-a]pyridine-3-carboxamide derivative (TB47) [2] | 0.016 - 0.500 | Active against 37 MDR strains | Active against 37 MDR strains |
| Isoniazid [3][4] | 0.03 - 0.12 | >0.2 (Moderate resistance: 2-4) | Not Applicable |
| Rifampicin [5] | ~1.0 | Not Applicable | >1.0 (Borderline resistance: 1) |
Table 1: Comparative MIC values of Pyrazolo[1,5-a]pyridine derivatives and first-line anti-TB drugs against various M. tuberculosis strains.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the accurate assessment of antitubercular activity. The following methodologies are commonly employed for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Broth Microdilution Method (EUCAST Reference Method)
This method is considered a reference standard for MIC determination for Mtb.[3]
-
Inoculum Preparation: A suspension of Mtb is prepared from colonies grown on solid medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.[3]
-
Drug Dilution: The test compounds and reference drugs are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with the prepared Mtb suspension to achieve a final concentration of approximately 10^5 CFU/mL.[3]
-
Incubation: The plates are incubated at 37°C for a period of 7 to 21 days, or until growth is visible in the drug-free control well.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.[3]
Agar Proportion Method
This is another widely accepted method for determining the drug susceptibility of Mtb.
-
Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared and supplemented with OADC. The test compounds are incorporated into the agar at various concentrations.
-
Inoculum Preparation: A standardized suspension of Mtb is prepared as described for the broth microdilution method.
-
Inoculation: A defined volume of the bacterial suspension and a 1:100 dilution of it are inoculated onto both drug-containing and drug-free agar plates.
-
Incubation: Plates are incubated at 37°C for 3 to 4 weeks.
-
Resistance Determination: The number of colonies on the drug-containing medium is compared to the number of colonies on the drug-free control. A strain is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the number of colonies on the drug-free medium.
Potential Mechanisms of Action and Resistance
The pyrazolo[1,5-a]pyridine scaffold and its derivatives appear to exert their antitubercular effect through multiple mechanisms, suggesting a polypharmacological profile that could be advantageous in overcoming drug resistance.
Inhibition of the Cytochrome bcc Complex (QcrB)
Several pyrazolo[1,5-a]pyridine derivatives, such as TB47, have been identified as inhibitors of the cytochrome bcc complex, a critical component of the electron transport chain in Mtb.[2] Inhibition of QcrB disrupts cellular respiration and ATP production, leading to bacterial cell death.[6][7] This mechanism is distinct from that of many current first- and second-line anti-TB drugs.
Caption: Inhibition of the Mtb electron transport chain by Pyrazolo[1,5-a]pyridine derivatives.
Inactivation by FAD-dependent Hydroxylase (Rv1751)
For some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, a novel mechanism of resistance has been identified.[6][8][9] Resistance is conferred by mutations in the gene Rv1751, which encodes a putative FAD-dependent hydroxylase.[9] This enzyme is thought to metabolize and inactivate the compound through hydroxylation, thus reducing its effective intracellular concentration.[6][8] This highlights a potential challenge for this chemical class and underscores the importance of understanding bacterial metabolism in drug development.
Caption: Proposed mechanism of resistance to Pyrazolo[1,5-a]pyrimidin-7(4H)-ones via Rv1751.
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold represents a valuable starting point for the development of new antitubercular drugs. Derivatives of this core structure have demonstrated exceptional potency against drug-resistant strains of M. tuberculosis, often with MIC values significantly lower than those of current first-line agents. The diverse mechanisms of action, including the inhibition of cellular respiration, offer the potential to overcome existing resistance patterns.
Further research should focus on a comprehensive evaluation of the antitubercular activity of a wider range of this compound derivatives against a diverse panel of clinical Mtb isolates, including XDR strains. In-depth studies into the specific signaling pathways affected by these compounds will be crucial for understanding their complete mode of action and for optimizing their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future investigations, ensuring data comparability and robustness in the quest for novel treatments for tuberculosis.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 5. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 6. Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis - Thomas Hannan [grantome.com]
- 9. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazolo[1,5-a]pyridin-7-ol and its Parent Scaffold
A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the docking studies of Pyrazolo[1,5-a]pyridin-7-ol and its parent scaffold, Pyrazolo[1,5-a]pyridine. The analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this important class of molecules.
While direct comparative docking studies on this compound are not extensively available in the public domain, this guide synthesizes data from closely related pyrazolopyridine derivatives and their interactions with key biological targets, primarily focusing on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in cancer therapy.
Chemical Structures
The parent scaffold, Pyrazolo[1,5-a]pyridine, is a bicyclic aromatic heterocycle. The introduction of a hydroxyl group at the 7-position yields this compound, which can significantly alter the molecule's electronic properties and its potential for hydrogen bonding, thereby influencing its binding affinity to target proteins.
Pyrazolo[1,5-a]pyridine
-
Formula: C₇H₆N₂
This compound
-
Formula: C₇H₆N₂O
Quantitative Docking Data
Due to the lack of direct comparative docking studies for this compound, this section presents data for closely related pyrazolopyridine and pyrazolo[1,5-a]pyrimidine derivatives against CDK2. This data provides insights into how substitutions on the parent scaffold can influence inhibitory activity.
| Compound Type | Target | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | CDK2/cyclin A2 | 0.65 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative (6t) | CDK2 | 0.09 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative (6s) | CDK2 | 0.23 | [2] |
| Roscovitine (Reference CDK2 inhibitor) | CDK2/cyclin A2 | 0.394 | [1] |
Experimental Protocols
The following outlines a general methodology for molecular docking studies of pyrazolo[1,5-a]pyridine derivatives against protein kinases like CDK2, based on established protocols in the field.[3][4][5]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., CDK2, PDB ID: 3DDQ) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the ligands (this compound and Pyrazolo[1,5-a]pyridine) are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are calculated for the ligand atoms.
3. Grid Generation:
-
A binding site is defined on the target protein, typically centered on the active site where the native ligand binds.
-
A grid box is generated around this binding site to define the space for the docking calculations.
4. Molecular Docking:
-
A docking algorithm, such as AutoDock or C-Docker, is used to place the flexible ligand into the rigid protein active site.[1]
-
The algorithm explores various conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
The results are analyzed to identify the most favorable binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, a critical regulator of cell cycle progression from G1 to S phase.[6][7][8][9][10] Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit CDK2, thereby arresting the cell cycle and exhibiting anti-proliferative effects.
Caption: The CDK2 signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.
Experimental Workflow
The following diagram outlines the logical workflow for a comparative molecular docking study.
Caption: A logical workflow for a comparative molecular docking study.
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold is a versatile platform for the design of potent enzyme inhibitors. While direct comparative docking data for this compound is limited, studies on closely related derivatives suggest that substitutions on the parent scaffold can significantly enhance binding affinity and inhibitory activity against key therapeutic targets like CDK2. The hydroxyl group in this compound is expected to introduce a key hydrogen bonding capability, which could lead to improved interactions within the ATP-binding pocket of protein kinases. Further computational and experimental studies are warranted to fully elucidate the therapeutic potential of this specific derivative.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyridin-7-ol: A Guide for Laboratory Professionals
Researchers and scientists handling Pyrazolo[1,5-a]pyridin-7-ol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. As a pyridine derivative, this compound is classified as hazardous waste and requires specialized disposal procedures. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information. Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Personal protective equipment (PPE), including chemical safety goggles, compatible gloves (such as butyl rubber or PVA), and a fully-buttoned lab coat, must be worn at all times to prevent skin and eye contact.[1] An emergency eyewash station and safety shower should be readily accessible.[1]
Waste Collection and Storage
Proper segregation and storage of this compound waste are critical first steps in the disposal process.
-
Waste Containers: All waste containing this compound, including pure forms, solutions, and contaminated materials, must be collected in a sealable, airtight, and compatible waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Attach a completed dangerous waste label as soon as the first waste is added.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated designated area away from incompatible materials such as strong oxidizers and acids.[1] Ensure the storage area is secure and away from sources of ignition.[1]
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3] The established procedure for the disposal of this hazardous waste is as follows:
-
Contact a Licensed Waste Disposal Service: The disposal of this compound must be managed by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide Documentation: Be prepared to provide the SDS and a completed chemical collection request form to the waste disposal service.[1]
-
Professional Disposal: The waste will typically be disposed of via high-temperature incineration.[4] Current practices for pyridine-based waste include rotary kiln incineration, liquid injection incineration, or fluidized bed incineration.[4]
Spill and Decontamination Procedures
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. For minor spills, absorb the material with an inert, dry absorbent such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Do not use combustible materials, such as paper towels, to clean up spills. Following decontamination, wash the affected area thoroughly. For large spills, or if you are unsure how to proceed, contact your EHS office immediately.
Quantitative Safety and Disposal Data
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety goggles, butyl rubber or PVA gloves, lab coat | [1] |
| Storage | Cool, dry, well-ventilated area, away from incompatibles | [1] |
| Disposal Method | Licensed hazardous waste disposal (typically incineration) | [2][4] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container | [1] |
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pyrazolo[1,5-a]pyridin-7-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyridin-7-ol. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the safety data sheets of structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Respirator | Work in a well-ventilated fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoiding Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2] Do not ingest or inhale the compound.[1]
-
Weighing : If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route : Dispose of the chemical waste through an approved waste disposal plant.[3][4] Do not dispose of it down the drain.[4]
-
Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
